TCO-SS-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O2S2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C13H24N2O2S2/c14-8-10-18-19-11-9-15-13(16)17-12-6-4-2-1-3-5-7-12/h1-2,12H,3-11,14H2,(H,15,16)/b2-1+/t12-/m1/s1 |
InChI Key |
OFLXMCDIPGWICF-YYRQZUAOSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCSSCCN |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCSSCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the TCO-SS-amine Mechanism of Action in Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the TCO-SS-amine linker, its mechanism of action in bioorthogonal click chemistry, and its applications in scientific research and drug development.
Introduction to this compound and Bioorthogonal Chemistry
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding, and that can be performed in complex biological environments.[1] One of the most powerful click reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained trans-cyclooctene (TCO).[2][3] This reaction is notable for its exceptionally fast kinetics and its ability to proceed without the need for a toxic copper catalyst, making it truly bioorthogonal.[1][2]
The this compound linker is a heterobifunctional molecule designed to leverage the power of this reaction for a variety of applications. It incorporates three key functional elements:
-
A trans-cyclooctene (TCO) moiety : The strained alkene that serves as the reactive partner for the tetrazine.
-
A disulfide (SS) bond : A cleavable linker that can be broken under reducing conditions, such as in the presence of dithiothreitol (DTT) or glutathione.
-
An amine (NH2) group : A primary amine that allows for the covalent attachment of the linker to a molecule of interest (e.g., a protein, antibody, or drug) through standard amine-reactive chemistry (e.g., using NHS esters).
This combination of features makes this compound a versatile tool for applications such as antibody-drug conjugates (ADCs), fluorescent imaging, and drug delivery, where the ability to attach and then later release a payload is highly desirable.
The Core Mechanism: Inverse-Electron-Demand Diels-Alder Reaction
The reaction between the TCO moiety of the this compound linker and a tetrazine is a [4+2] cycloaddition. In this "inverse-electron-demand" variant of the Diels-Alder reaction, the electron-poor tetrazine acts as the diene and the electron-rich, strained TCO acts as the dienophile. The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and under physiological conditions.
The reaction proceeds in two main steps:
-
Cycloaddition: The tetrazine and TCO react to form a highly unstable tricyclic intermediate.
-
Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2) to form a stable dihydropyridazine product.
The release of nitrogen gas is an irreversible step that drives the reaction to completion, contributing to its high efficiency.
Caption: Mechanism of the TCO-Tetrazine IEDDA Reaction.
The Cleavable Disulfide Linker
A key feature of the this compound linker is the presence of a disulfide bond. This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents. This property is particularly useful in drug delivery applications. For example, an antibody-drug conjugate (ADC) can be constructed using a this compound linker. The ADC can circulate in the bloodstream, but upon entering a cancer cell, the higher intracellular concentration of reducing agents like glutathione will cleave the disulfide bond, releasing the cytotoxic drug payload precisely at the target site.
Caption: Cleavage of the Disulfide Bond by a Reducing Agent.
Quantitative Data: Reaction Kinetics
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The second-order rate constants (k₂) can vary depending on the specific structures of the TCO and tetrazine derivatives used, but they are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. This is several orders of magnitude faster than other click chemistry reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions. The table below summarizes some reported rate constants for various TCO-tetrazine pairs.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 (±400) | PBS |
| d-TCO | Diphenyl-s-tetrazine | 520 (±3) | MeOH, 25°C |
| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 (±15,000) | Water, 25°C |
| s-TCO | 3,6-diphenyl-s-tetrazine | ~3,000 | - |
| Axial 5-hydroxy-TCO | - | 80,200 (±200) | - |
| Equatorial 5-hydroxy-TCO | - | 22,600 (±40) | - |
Data compiled from multiple sources.
Experimental Protocols
This section provides a general workflow for the use of this compound in a two-step bioconjugation procedure: first, the labeling of a protein with this compound, and second, the click reaction with a tetrazine-functionalized molecule.
Caption: General Experimental Workflow for this compound Conjugation.
Protocol: Protein Labeling with this compound and Tetrazine Ligation
This protocol assumes the initial protein will be functionalized to present a reactive group (e.g., an NHS ester) that can react with the amine on the this compound linker.
Materials:
-
Protein of interest
-
This compound
-
NHS-ester activation reagent (e.g., an NHS-PEG linker)
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Reaction Buffer: Amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Spin desalting columns.
Methodology:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the desired reaction.
-
-
Activation of Protein (if necessary):
-
If the protein does not have a suitable site for direct conjugation, it may need to be activated. For example, carboxyl groups can be converted to NHS esters. Follow the manufacturer's protocol for the specific activation chemistry.
-
-
Conjugation with this compound:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted this compound using a spin desalting column.
-
-
Click Reaction with Tetrazine:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.5- to 5-fold molar excess of the tetrazine molecule is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine (typically absorbing around 520 nm).
-
-
Purification and Storage:
-
The final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.
-
Store the purified conjugate at 4°C.
-
Protocol: Cleavage of the Disulfide Bond
-
Preparation:
-
Prepare a stock solution of a reducing agent, such as 1 M DTT or TCEP.
-
-
Cleavage Reaction:
-
Add the reducing agent to the solution containing the this compound-linked conjugate to a final concentration of 10-50 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Analysis:
-
The cleavage can be confirmed by various analytical techniques, such as HPLC, mass spectrometry, or SDS-PAGE, depending on the nature of the conjugated molecules.
-
Conclusion
The this compound linker is a powerful and versatile tool in the field of bioconjugation. Its mechanism of action, centered on the rapid and bioorthogonal TCO-tetrazine click reaction, combined with the cleavable disulfide bond, provides researchers with a robust method for creating advanced bioconjugates. This technology has significant implications for the development of targeted therapies, advanced imaging agents, and a wide range of other applications in biomedical research.
References
what is TCO-SS-amine used for in bioconjugation
An In-Depth Technical Guide to TCO-SS-amine for Bioconjugation
Introduction
In the landscape of bioconjugation, the development of highly specific, efficient, and controllable chemical tools is paramount for advancing therapeutic and diagnostic applications. This compound is a heterobifunctional crosslinker that has emerged as a powerful tool in this domain, particularly for the construction of antibody-drug conjugates (ADCs) and other targeted biomolecules.[1] This linker is meticulously designed with three critical components: a trans-cyclooctene (TCO) group for bioorthogonal "click" chemistry, a cleavable disulfide (-SS-) bond for triggered payload release, and a primary amine (-NH2) for initial covalent attachment to biomolecules.[2][3]
The utility of this compound stems from its ability to facilitate a two-step conjugation strategy. The primary amine allows for the stable attachment of the linker to a protein or antibody. Subsequently, the TCO moiety enables an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule.[2][4] This bioorthogonal reaction proceeds efficiently under physiological conditions without interfering with native biological functional groups, making it ideal for use in complex biological systems, including living organisms. The inclusion of a disulfide bond offers an additional layer of control, providing a mechanism for releasing a conjugated payload within the reducing environment of a target cell.
This technical guide provides a comprehensive overview of the core chemistry, experimental protocols, and key applications of this compound for researchers, scientists, and drug development professionals.
Core Chemistry and Functional Components
This compound's functionality is defined by its three distinct chemical moieties, each playing a crucial role in the bioconjugation process.
-
Primary Amine (-NH2): The Attachment Point The primary amine serves as the initial point of covalent attachment to a biomolecule of interest. It readily reacts with electrophilic functional groups, most commonly N-hydroxysuccinimide (NHS) esters or carboxylic acids activated with carbodiimides (e.g., EDC), to form a stable and irreversible amide bond. This reaction is typically performed in a pH range of 7.2 to 9.0 to ensure the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the electrophile (e.g., NHS ester).
-
Disulfide (-SS-) Bond: The Cleavable Linker The disulfide bond is a key feature that renders the linker cleavable. This bond is relatively stable in the oxidative environment of the bloodstream, ensuring the integrity of the bioconjugate as it travels to its target. However, upon entering the intracellular environment, which has a significantly higher concentration of reducing agents like glutathione (GSH), the disulfide bond is readily cleaved, releasing the conjugated payload. This redox-sensitive cleavage is a widely used strategy for the controlled, site-specific release of therapeutic agents inside target cells.
-
Trans-Cyclooctene (TCO): The Bioorthogonal Handle The TCO group is the cornerstone of the linker's utility in "click chemistry." It undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This reaction is distinguished by its exceptional speed, with second-order rate constants that are among the fastest known in bioorthogonal chemistry. The reaction is highly selective, catalyst-free, and proceeds efficiently in aqueous buffers under physiological conditions, making it perfectly suited for conjugating molecules in complex biological milieu with minimal side reactions.
General Bioconjugation Workflow and Protocol
The use of this compound typically follows a two-stage process: initial modification of a primary biomolecule (e.g., an antibody) with the linker, followed by the bioorthogonal ligation of a secondary, tetrazine-modified molecule (e.g., a cytotoxic drug or a fluorescent probe).
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general method for conjugating this compound to a protein, such as an antibody, by first activating the protein's carboxyl groups for reaction with the linker's amine.
Materials:
-
Protein (e.g., IgG antibody)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Methodology:
-
Protein Preparation:
-
Buffer exchange the protein into Activation Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of any extraneous amines (like Tris) or carboxyls.
-
-
Carboxyl Group Activation:
-
Prepare fresh 100 mM solutions of EDC and Sulfo-NHS in cold, ultrapure water.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Conjugation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Quench the activation reaction by adding a desalting column to exchange the activated protein into the Coupling Buffer (PBS, pH 7.4). This removes excess EDC/Sulfo-NHS.
-
Immediately add a 20- to 50-fold molar excess of the this compound stock solution to the activated protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by passing the solution through a desalting column or by using SEC. The buffer should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
The degree of labeling (DOL) can be determined using various methods, such as reacting the TCO-modified protein with an excess of a tetrazine-fluorophore and measuring the absorbance, or by using MALDI-TOF mass spectrometry to measure the mass shift.
-
Application Spotlight: Antibody-Drug Conjugates (ADCs)
This compound is exceptionally well-suited for the synthesis of cleavable ADCs. The workflow allows for the precise attachment of a potent cytotoxic drug to an antibody, which then targets a specific antigen on cancer cells. Upon internalization, the disulfide bond is cleaved, releasing the drug and inducing cell death.
This strategy enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity and delivering the payload directly to the site of action. The bioorthogonal TCO-tetrazine ligation step provides flexibility, allowing for a modular approach where different antibodies and drugs can be combined easily.
Quantitative Data
The efficiency of the bioconjugation process depends on the kinetics of both the initial amine coupling and the subsequent iEDDA reaction.
Table 1: Reaction Kinetics of TCO-Tetrazine Pairs
The iEDDA reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can accelerate the reaction.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 M⁻¹s⁻¹ | Not specified |
| Hydrogen-substituted tetrazine | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| Methyl-substituted tetrazine | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 M⁻¹s⁻¹ | MeOH, 25°C |
| (Data compiled from reference) |
Table 2: Stability of NHS Esters
The initial conjugation step often involves an NHS ester reacting with the primary amine of the target biomolecule. The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| (Data compiled from references) |
This data underscores the importance of performing the NHS ester coupling reaction promptly and within the recommended pH range (7.2-8.5) to maximize conjugation efficiency.
Conclusion
This compound is a versatile and powerful heterobifunctional linker that provides researchers with a robust tool for advanced bioconjugation. Its unique combination of an amine handle for initial attachment, a cleavable disulfide bond for controlled release, and a TCO group for rapid and bioorthogonal ligation makes it an invaluable asset in the development of sophisticated biomolecules. Its successful application in creating ADCs highlights its potential to drive innovation in targeted therapeutics. By understanding the core chemistry and optimizing experimental conditions, scientists can fully leverage the capabilities of this compound to construct novel conjugates for a wide range of applications in medicine and biological research.
References
TCO-SS-Amine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties and solubility of TCO-SS-amine, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and molecular imaging. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this compound, offering structured data, experimental protocols, and visualizations to support its application in complex biological systems.
Core Chemical Properties
This compound is a versatile chemical tool featuring a trans-cyclooctene (TCO) moiety, a primary amine, and a cleavable disulfide bond. The TCO group facilitates rapid and specific bioorthogonal ligation with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction is notable for its exceptional kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[1] The primary amine allows for conjugation to molecules bearing amine-reactive groups, such as NHS esters, while the disulfide bond provides a mechanism for cleaving the linker under reducing conditions.[2]
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₄N₂O₂S₂ | [1][2] |
| Molecular Weight | 304.48 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil | |
| Storage Conditions | -20°C, protect from light |
Solubility Profile
This compound exhibits solubility in a range of common organic solvents. For aqueous applications, the hydrochloride salt form of similar TCO-amine compounds is often utilized to enhance water solubility.
| Solvent | Solubility | Source(s) |
| Dichloromethane (DCM) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Aqueous Buffers (e.g., PBS) | Poorly soluble; PEGylated derivatives or hydrochloride salts show improved aqueous solubility. |
Reactivity and Kinetics
The cornerstone of this compound's utility is its rapid, bioorthogonal reaction with tetrazines. This "click chemistry" reaction is among the fastest available for bioconjugation.
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Source(s) |
| iEDDA Cycloaddition | TCO derivatives and Hydrogen-substituted tetrazines | Up to 30,000 M⁻¹s⁻¹ (in PBS, 37°C) | |
| iEDDA Cycloaddition | TCO derivatives and Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ (in aqueous media) | |
| iEDDA Cycloaddition | 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 M⁻¹s⁻¹ (in Methanol/Water 9:1, 25°C) |
The reaction kinetics are influenced by the specific structures of the TCO and tetrazine derivatives, as well as the solvent and temperature.
Experimental Protocols
Conjugation of a Carboxylic Acid-Containing Molecule to this compound via EDC/NHS Chemistry
This protocol describes the activation of a carboxyl group using EDC and NHS and its subsequent conjugation to the primary amine of this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid-containing molecule, add EDC and NHS. A typical molar ratio is 1:2:5 (Carboxylic Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to this compound:
-
Add the this compound stock solution to the activated carboxylic acid solution. A 1.5 to 5-fold molar excess of this compound over the carboxylic acid is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess unreacted this compound and byproducts using a desalting column or dialysis.
-
TCO-Tetrazine Click Chemistry Ligation
This protocol outlines the reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 6.0-9.0)
-
Tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water)
Procedure:
-
Preparation of Reactants:
-
Ensure both the TCO- and tetrazine-functionalized molecules are at the desired concentrations in their respective buffers.
-
-
Ligation Reaction:
-
Mix the TCO- and tetrazine-functionalized molecules. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques such as size-exclusion chromatography.
-
Cleavage of the Disulfide Bond
This protocol describes the reduction of the disulfide bond in a this compound conjugate using Dithiothreitol (DTT).
Materials:
-
This compound conjugate
-
Dithiothreitol (DTT)
-
Phosphate buffer (e.g., 100 mM, pH 8.3-8.5)
-
Desalting column
Procedure:
-
Preparation of DTT Solution:
-
Prepare a fresh 100 mM solution of DTT in phosphate buffer.
-
-
Reduction Reaction:
-
Dissolve the this compound conjugate in the DTT solution. A final DTT concentration of 10-50 mM is typically sufficient.
-
Incubate at room temperature for 30-60 minutes. For more resistant disulfide bonds, incubation at 37°C may be beneficial.
-
-
Removal of DTT:
-
Remove excess DTT and the cleaved portion of the linker using a desalting column or dialysis.
-
References
An In-depth Technical Guide to the Heterobifunctional Crosslinker TCO-SS-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker TCO-SS-amine, a versatile tool in bioconjugation and drug delivery. We will delve into its core properties, reaction mechanisms, and provide detailed protocols for its application.
Core Concepts: Understanding this compound
This compound is a powerful molecule designed for the precise and controllable linkage of biomolecules. Its heterobifunctional nature stems from three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This reaction is known for its exceptional speed and selectivity, proceeding rapidly under biocompatible conditions without the need for a copper catalyst.[1][2][3][4]
-
A disulfide (-SS-) bond : This bond provides a cleavable linkage. Under reducing conditions, such as in the presence of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the disulfide bond is broken, allowing for the release of a conjugated molecule.[2] This feature is particularly valuable in drug delivery systems where controlled release of a therapeutic agent is desired.
-
A primary amine (-NH2) group : This functional group allows for the initial conjugation of the crosslinker to a molecule of interest, typically through reaction with an activated ester (like an NHS ester) on the target molecule, forming a stable amide bond.
This unique combination of functionalities makes this compound a valuable reagent for applications such as the construction of antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.
Quantitative Data Summary
The following tables summarize key quantitative data related to the reactions involving this compound. It is important to note that while specific kinetic data for this compound is not extensively published, the data presented for related TCO and disulfide-containing molecules provide a strong basis for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C13H24N2O2S2 | |
| Molecular Weight | 304.48 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage | -20°C, protect from light |
Table 2: TCO-Tetrazine Reaction Kinetics
The rate of the iEDDA reaction is highly dependent on the specific structures of the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO can accelerate the reaction.
| Reactants | Second-Order Rate Constant (k) | Conditions | Source |
| General TCO and Tetrazine | 1 - 1 x 10^6 M⁻¹s⁻¹ | General range | |
| TCO and Tetrazine | > 800 M⁻¹s⁻¹ | General | |
| ATTO-tetrazines with TCO | up to 1000 M⁻¹s⁻¹ | Not specified | |
| Methyl-substituted tetrazines with TCO | ~1000 M⁻¹s⁻¹ | Aqueous media | |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | Not specified | |
| Dipyridal tetrazine and TCO | 2000 (±400) M⁻¹s⁻¹ | Not specified |
Table 3: Recommended Reaction Conditions
| Reaction | Parameter | Recommended Value | Notes | Source |
| Amine-NHS Ester Conjugation | pH | 7.2 - 9.0 | To ensure the primary amine is deprotonated and reactive while minimizing hydrolysis of the NHS ester. Avoid amine-containing buffers like Tris. | |
| Buffer | PBS, HEPES, Borate | Non-amine containing buffers are essential. | ||
| TCO-Tetrazine Ligation | pH | 6.0 - 9.0 | The reaction is generally tolerant of a wide pH range. | |
| Temperature | Room Temperature (or 4°C, 25°C, 37°C) | Reaction is rapid at room temperature. Lower temperatures may require longer incubation times. | ||
| Disulfide Bond Cleavage | Reducing Agent | DTT (1-100 mM) or TCEP (1-10 mM) | TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range. | |
| pH | 7.1 - 8.0 (for DTT) | DTT is most effective in this pH range. | ||
| pH | 1.5 - 9.0 (for TCEP) | TCEP is effective across a broad pH range. |
Experimental Workflows and Diagrams
The general workflow for using this compound involves a three-stage process: initial conjugation to a molecule of interest, bioorthogonal "click" reaction with a tetrazine-modified partner, and subsequent cleavage of the disulfide bond to release the payload.
Mechanism of TCO-Tetrazine Ligation
The core of the bioorthogonal coupling is the inverse-electron-demand Diels-Alder reaction between the TCO and tetrazine moieties.
Mechanism of Disulfide Cleavage
The disulfide bond is readily cleaved by reducing agents like DTT through a two-step thiol-disulfide exchange.
References
- 1. atto-tec.com [atto-tec.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Affinity Bioorthogonal Chemistry (ABC) Tags for Site-selective Conjugation, On-Resin Protein-Protein Coupling, and Purification of Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TCO-SS-amine for Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TCO-SS-amine, a heterobifunctional, cleavable linker, and its application in the fluorescent labeling of proteins. We will delve into its chemical properties, the underlying reaction mechanisms, and provide detailed experimental protocols for its use in bioconjugation.
Introduction to this compound and Bioorthogonal Chemistry
This compound is a powerful tool in the field of bioconjugation, enabling the specific and efficient labeling of proteins with fluorescent probes. It belongs to the class of bioorthogonal reagents, which participate in reactions that can occur in complex biological environments without interfering with native biochemical processes.[1][2] The key features of this compound are its trans-cyclooctene (TCO) group, a primary amine, and a cleavable disulfide (SS) bond.[1][2]
The TCO moiety reacts with extreme speed and selectivity with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[3] This reaction is exceptionally fast, with rate constants orders of magnitude higher than other bioorthogonal reactions, allowing for efficient labeling even at low concentrations. The primary amine provides a versatile handle for conjugation to various molecules, including fluorescent dyes. The disulfide bond introduces a cleavable element, allowing for the removal of the fluorescent label under reducing conditions, a feature valuable in various experimental designs, including the development of antibody-drug conjugates (ADCs).
Chemical Properties and Specifications
This compound is a colorless oil at room temperature and is soluble in various organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. For long-term storage, it is recommended to keep it at -20°C, protected from light.
| Property | Value | Reference |
| Chemical Formula | C13H24N2O2S2 | |
| Molecular Weight | 304.48 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage | -20°C, protect from light |
The TCO-Tetrazine Click Chemistry Reaction
The core of the labeling strategy lies in the bioorthogonal reaction between the TCO group of this compound and a tetrazine-functionalized molecule. This iEDDA reaction is characterized by its exceptional speed and selectivity.
Reaction Kinetics
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known. The reaction rate is influenced by the substituents on both the TCO and the tetrazine ring.
| Reactants | Rate Constant (k) | Conditions | Reference |
| TCO and Hydrogen-substituted tetrazines | up to 30,000 M⁻¹s⁻¹ | Aqueous media | |
| TCO and Methyl-substituted tetrazines | ~1000 M⁻¹s⁻¹ | Aqueous media | |
| TCO and Diphenyl-s-tetrazine | 520 M⁻¹s⁻¹ | MeOH, 25°C | |
| General TCO-tetrazine ligation | > 800 M⁻¹s⁻¹ | Aqueous media |
Fluorogenic Nature of the Reaction
A significant advantage of using tetrazine-conjugated dyes is the fluorogenic nature of the click reaction. Many fluorescent dyes are quenched by the proximity of the tetrazine moiety. Upon reaction with a TCO group, the quenching is relieved, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence minimizes background from unreacted probes, making it ideal for live-cell imaging.
Experimental Workflow for Fluorescent Protein Labeling
The fluorescent labeling of a target protein using this compound typically involves a two-step process. The general workflow is to first create a fluorescent this compound probe and then use this probe to label a tetrazine-modified protein.
Experimental workflow for protein labeling.
Detailed Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS-activated Fluorescent Dye
This protocol describes the synthesis of the fluorescent this compound probe.
Materials:
-
This compound
-
NHS-activated fluorescent dye (e.g., Alexa Fluor™, Cy™ dyes)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-activated fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer. The concentration will depend on the scale of the reaction.
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of the dissolved NHS-activated dye to the this compound solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the this compound-dye conjugate from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
Protocol 2: Labeling of a Tetrazine-Modified Protein
This protocol outlines the click reaction between the fluorescent this compound probe and a protein that has been previously functionalized with a tetrazine moiety (e.g., using a Tetrazine-NHS ester).
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-dye conjugate (from Protocol 1)
-
Reaction buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants: Dissolve the this compound-dye conjugate in the reaction buffer.
-
Click Reaction: Add a 1.5 to 5-fold molar excess of the this compound-dye conjugate to the tetrazine-modified protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the decrease in the characteristic pink color of the tetrazine.
-
Purification (Optional): If necessary, remove the excess this compound-dye conjugate by size-exclusion chromatography or dialysis.
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond to release the fluorescent label from the protein.
Materials:
-
Fluorescently labeled protein
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Cleavage Reaction: Add the reducing agent to the solution of the fluorescently labeled protein to a final concentration of 10-50 mM for DTT or 5-20 mM for TCEP.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Analysis: The cleavage can be confirmed by various analytical techniques, such as fluorescence spectroscopy (loss of fluorescence from the protein fraction) or SDS-PAGE (if the dye causes a significant mass shift).
Data Presentation
Physicochemical Properties of this compound
| Parameter | Description |
| Molecular Formula | C13H24N2O2S2 |
| Molecular Weight | 304.48 |
| Appearance | Colorless oil |
| Purity | >95% |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO |
| Storage | Store at -20°C, protected from light |
TCO-Tetrazine Reaction Parameters
| Parameter | Typical Value/Range | Notes |
| Second-order Rate Constant (k) | 800 - 30,000 M⁻¹s⁻¹ | Highly dependent on the specific TCO and tetrazine derivatives. |
| Reaction Time | 30 - 60 minutes | At micromolar concentrations. |
| Reaction pH | 6.0 - 9.0 | The TCO-tetrazine reaction is efficient within this range. |
| Reaction Temperature | 4°C to 37°C | The reaction proceeds well at room temperature. |
Visualization of Key Processes
Signaling Pathway of TCO-Tetrazine Ligation
TCO-Tetrazine iEDDA Reaction.
Experimental Workflow for Two-Step Protein Labeling
Two-step protein labeling workflow.
Logical Relationship of Cleavage Reaction
Cleavage of the disulfide linker.
Conclusion
This compound is a versatile and powerful reagent for the fluorescent labeling of proteins. Its bioorthogonal reactivity, coupled with the cleavable nature of the disulfide linker, offers researchers a high degree of control over their bioconjugation strategies. The straightforward and efficient labeling protocols, along with the fluorogenic properties of the TCO-tetrazine reaction, make this compound an excellent choice for a wide range of applications, from in vitro protein studies to live-cell imaging and the development of sophisticated therapeutic agents.
References
The TCO-SS-amine Linker: Structure and Function
An In-depth Technical Guide to the Stability of TCO-SS-amine in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the stability of the this compound heterobifunctional linker in aqueous buffer systems. Understanding the stability of each functional moiety—the trans-cyclooctene (TCO) group, the disulfide (SS) bond, and the primary amine—is critical for the successful design and execution of bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.
The this compound linker is a versatile tool in bioconjugation, incorporating three key functional elements:
-
Trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is known for its exceptional speed and bioorthogonality, proceeding rapidly under physiological conditions without the need for a catalyst.[1]
-
Disulfide (SS) Bond: A cleavable linkage that is susceptible to reduction in the presence of thiol-containing molecules such as glutathione (GSH), which is found at significantly higher concentrations inside cells compared to the bloodstream. This feature enables the controlled release of conjugated payloads within the target cell's reducing environment.[2]
-
Primary Amine (-NH₂): A nucleophilic group that provides a versatile handle for conjugation to various molecules, often through the formation of stable amide bonds with activated carboxylic acids (e.g., N-hydroxysuccinimide esters).[3]
Quantitative Stability Analysis
The overall stability of a this compound-based conjugate in an aqueous buffer is determined by the lability of its individual components under specific conditions. The following sections and tables summarize the key factors influencing the stability of each moiety.
TCO Group Stability
The primary stability concern for the TCO group is its potential isomerization to the unreactive cis-cyclooctene (CCO) isomer.[4] This conversion renders the linker incapable of participating in the iEDDA reaction with tetrazines.[1] The rate of isomerization is influenced by several factors, particularly the presence of thiols.
| Factor | Effect on TCO Stability | Key Considerations |
| Thiols (e.g., DTT, Glutathione) | Decreases Stability: Thiols, common in reducing agents and biological systems, promote the isomerization of TCO to its inactive CCO form. This is believed to occur via a radical-mediated pathway. | The extent of isomerization is time- and concentration-dependent. The non-thiol reducing agent TCEP is generally a safer alternative to DTT when working with TCO linkers. |
| pH | Moderate Influence: The TCO group itself is stable across a wide pH range (typically pH 4-9). However, pH can affect the reactivity of surrounding molecules (e.g., protonation state of thiols) which in turn impacts TCO stability. | While the TCO moiety is generally stable, the stability of other parts of the conjugate (like disulfide bonds or ester linkages) can be highly pH-dependent. |
| Temperature | Decreases Stability: Higher temperatures can increase the rate of isomerization and other degradation reactions. | For long-term storage, TCO-containing reagents should be kept at low temperatures (e.g., -20°C). Stability studies are often conducted at 4°C, 25°C, and 37°C to mimic storage and physiological conditions. |
| Copper-Containing Proteins | Decreases Stability: Serum proteins containing copper have been shown to catalyze the isomerization of TCO to CCO. | This is a critical factor for in vivo applications. The stability of TCO-conjugated molecules in serum should be empirically determined. |
Disulfide Bond Stability
The disulfide bond is designed to be a cleavable linkage. Its stability is primarily dictated by the redox potential of the environment and the pH of the buffer.
| Factor | Effect on Disulfide Stability | Key Considerations |
| Reducing Agents (e.g., DTT, TCEP) | Cleaves the Bond: Disulfide bonds are readily and irreversibly reduced by phosphines like TCEP and reversibly by an excess of thiols like DTT, yielding two free thiol groups. | The choice of reducing agent is critical. TCEP is often preferred as it is odorless, more stable, and does not contain a thiol group that could interfere with TCO stability. |
| pH | Significant Influence: The reduction of disulfide bonds by thiols is highly pH-dependent. The reaction is much more efficient at alkaline pH (typically >7.5) because the deprotonated thiolate anion (RS⁻) is the active nucleophile that attacks the disulfide bond. | At acidic pH, the protonated thiol form (RSH) predominates, and the rate of thiol-disulfide exchange is significantly lower. However, very low pH in combination with a reducing agent can be sufficient to cleave disulfides, often by inducing conformational changes in proteins that increase disulfide accessibility. |
| Temperature | Moderate Influence: Higher temperatures increase the rate of disulfide exchange and reduction reactions. | Stability studies should be performed at relevant physiological temperatures (e.g., 37°C). |
| Enzymatic Cleavage | Can Cleave the Bond: In biological systems, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can catalyze the cleavage of disulfide bonds. | This enzymatic cleavage is a key mechanism for payload release from ADCs inside cells. |
Amine Linker Stability
The primary amine of the this compound linker is itself a stable functional group. The stability concern typically relates to the covalent bond it forms during conjugation, most commonly an amide bond.
| Factor | Effect on Amide Bond Stability | Key Considerations |
| pH | Potential for Hydrolysis: Amide bonds are generally very stable but can undergo hydrolysis under strongly acidic or basic conditions, although this is slow at physiological pH. | The stability of the amide bond can be influenced by neighboring chemical groups. For most bioconjugation applications in buffers between pH 6 and 8.5, the amide bond is considered highly stable. |
| Temperature | Increases Hydrolysis Rate: As with most chemical reactions, the rate of amide bond hydrolysis increases with temperature. | For typical experimental conditions, temperature-induced hydrolysis of a stable amide bond is minimal. |
| Enzymes (Proteases) | Can Cleave the Bond: If the amide bond is part of a peptide sequence recognized by proteases, it can be enzymatically cleaved. | This is a key consideration in the design of linkers for ADCs, where controlled enzymatic cleavage in the lysosome is often desired. The simple amide bond formed by the amine linker is not typically a substrate for proteases unless it is adjacent to specific amino acid residues. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a this compound conjugate, each functional moiety can be assessed independently.
Protocol: Assessing TCO Isomerization via RP-HPLC
This protocol allows for the quantification of the reactive trans-isomer versus the inactive cis-isomer over time.
-
Preparation of Solutions:
-
Prepare a stock solution (e.g., 10 mM) of the this compound conjugate in an appropriate organic solvent (e.g., DMSO).
-
Prepare the desired aqueous buffers (e.g., PBS at pH 6.0, 7.4, and 8.5). If testing the effect of thiols, prepare buffers containing the desired concentration of DTT or TCEP (e.g., 1 mM DTT).
-
-
Incubation:
-
Dilute the TCO conjugate stock solution into each test buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubate the samples at a constant temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each sample.
-
Quench any ongoing reactions if necessary (e.g., by acidification or rapid freezing).
-
-
HPLC Analysis:
-
Analyze the aliquots using a reverse-phase HPLC (RP-HPLC) system with a C18 column.
-
Use a suitable gradient of water and acetonitrile (both often containing 0.1% TFA) to separate the trans- and cis-isomers. The more polar cis-isomer will typically have a shorter retention time.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).
-
-
Data Quantification:
-
Integrate the peak areas corresponding to the trans- and cis-isomers at each time point.
-
Calculate the percentage of remaining active TCO at each time point: % TCO = (Area_TCO / (Area_TCO + Area_CCO)) * 100.
-
Plot the percentage of remaining TCO against time to determine the stability profile and half-life under each condition.
-
Protocol: Quantifying Disulfide Bond Cleavage
This protocol uses a colorimetric assay to measure the formation of free thiols, which corresponds to the cleavage of the disulfide bond.
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound conjugate in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare test buffers at various pH values (e.g., 5.5, 7.4, 8.5).
-
Prepare solutions of reducing agents (e.g., DTT, TCEP, or Glutathione) in the test buffers at various concentrations.
-
Prepare a stock solution of a thiol-quantification reagent, such as Ellman's Reagent (DTNB), in a suitable buffer (e.g., 100 mM sodium phosphate, pH 8.0).
-
-
Reduction Reaction:
-
In a 96-well plate or microcentrifuge tubes, mix the conjugate solution with the different reducing agent solutions in the various test buffers.
-
Include a control group with no reducing agent to measure background thiol levels.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for different durations.
-
-
Quantification of Free Thiols:
-
At each time point, transfer an aliquot of the reaction mixture to a new well.
-
Add the Ellman's Reagent solution and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Create a standard curve using a known concentration of a thiol-containing compound (e.g., L-cysteine).
-
Use the standard curve to convert the absorbance values of the test samples into the concentration of free thiols.
-
Since the cleavage of one disulfide bond yields two thiol groups, the concentration of cleaved linker is half the measured concentration of free thiols.
-
Plot the concentration of cleaved linker versus time to determine the cleavage kinetics.
-
Visualizing Stability and Workflows
Degradation Pathways of this compound Conjugates
The primary pathways for the degradation or cleavage of a this compound linker involve the isomerization of the TCO moiety and the reduction of the disulfide bond.
Experimental Workflow for Stability Assessment
A logical workflow is essential for systematically evaluating the stability of a this compound conjugate under various conditions.
Conclusion and Recommendations
The this compound linker offers a powerful combination of bioorthogonal reactivity and controlled cleavability. However, its successful application hinges on a thorough understanding of its stability profile.
-
For TCO Stability: When working with thiol-containing molecules, consider using the non-thiol reducing agent TCEP or perform reduction and conjugation steps sequentially with purification in between. For in vivo studies, the stability of the specific TCO derivative in serum must be evaluated empirically.
-
For Disulfide Stability: Leverage the pH-dependence of disulfide reduction. Conjugation and purification steps can be performed at a slightly acidic to neutral pH (6.5-7.5) to minimize premature cleavage. The linker is designed to be cleaved in the highly reducing intracellular environment.
-
For Overall Stability: Always perform stability studies under conditions that mimic the intended application, including buffer composition, pH, temperature, and the presence of relevant biological components.
By carefully considering these factors and employing the analytical methods described, researchers can optimize their conjugation strategies, ensure the integrity of their this compound linked molecules, and ultimately develop more effective and reliable biologics and therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Antibody-Drug Conjugate Synthesis using the TCO-SS-amine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The linker connecting the antibody and the drug is a critical component, influencing the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using the TCO-SS-amine linker, a cleavable linker that leverages bioorthogonal click chemistry for efficient and site-specific conjugation.
The this compound linker features a trans-cyclooctene (TCO) group for a highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody.[1][2] It also contains a disulfide bond, which is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of target cells, ensuring controlled release of the cytotoxic payload.[3][] The primary amine group on the linker allows for straightforward conjugation to a variety of drug molecules.
This two-step conjugation strategy involves the initial activation of the cytotoxic drug with the this compound linker, followed by the bioorthogonal ligation of the drug-linker construct to a tetrazine-functionalized antibody. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
Experimental Workflow Overview
The synthesis of an ADC using the this compound protocol follows a two-stage process. The first stage involves the modification of the antibody with a tetrazine linker and the separate conjugation of the this compound linker to the cytotoxic payload. The second stage is the bioorthogonal "click" reaction between the tetrazine-modified antibody and the this compound-drug conjugate to form the final ADC.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the this compound conjugation protocol.
Table 1: TCO-Tetrazine Bioorthogonal Reaction Parameters
| Parameter | Value | Significance |
| Reaction Rate (k) | 103 - 106 M-1s-1 | Extremely fast kinetics enable efficient conjugation at low concentrations, minimizing reaction times and potential side reactions.[5] |
| Molar Ratio (TCO-drug:Tetrazine-mAb) | 1.5:1 to 3:1 | A slight excess of the TCO-drug conjugate ensures complete reaction with the tetrazine-modified antibody. |
| Reaction Time | 30 - 120 minutes | The rapid nature of the iEDDA reaction allows for short incubation times at room temperature. |
| Reaction pH | 6.0 - 9.0 | The reaction proceeds efficiently under a wide range of biocompatible pH conditions. |
Table 2: Disulfide Linker Stability and Cleavage
| Environment | Key Reducing Agent | Concentration | Disulfide Bond Stability |
| Blood Plasma | Cysteine | ~8-11 µM | High (stable) |
| Intracellular Cytosol | Glutathione (GSH) | 1 - 10 mM | Low (cleaved) |
Table 3: Expected ADC Characteristics
| Parameter | Typical Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, Mass Spectrometry |
| In vivo TCO deactivation half-life | ~5.5 days | In vivo blocking experiments with radiolabeled tetrazine. |
| ADC Stability in Plasma | High | ELISA, Mass Spectrometry |
Experimental Protocols
Protocol 1: Modification of Antibody with Tetrazine-NHS Ester
This protocol describes the modification of a monoclonal antibody with a tetrazine moiety via reaction with primary amines (lysine residues).
Materials:
-
Monoclonal Antibody (mAb)
-
Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Tetrazine-NHS Ester Solution Preparation:
-
Allow the Tetrazine-NHS ester vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 60-120 minutes at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization:
-
Determine the degree of labeling (number of tetrazine molecules per antibody) by measuring the absorbance at 280 nm (for protein concentration) and at the λmax of the tetrazine (typically ~520-540 nm).
-
Protocol 2: Conjugation of Cytotoxic Drug to this compound
This protocol describes the formation of an amide bond between a carboxylic acid-containing cytotoxic drug and the primary amine of the this compound linker.
Materials:
-
Cytotoxic Drug with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous N,N-Dimethylformamide (DMF) or DMSO
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Cytotoxic Drug:
-
Dissolve the carboxylic acid-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
-
Conjugation Reaction:
-
In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF or DMSO. If the drug is in a salt form, a non-nucleophilic base like DIPEA can be added.
-
Add the this compound solution to the activated drug solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or overnight. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the resulting TCO-SS-Drug conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
-
Lyophilize the pure fractions and store at -20°C or below, protected from light.
-
Protocol 3: ADC Synthesis via iEDDA Click Chemistry
This protocol details the final conjugation of the TCO-SS-Drug to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified mAb (from Protocol 1)
-
TCO-SS-Drug conjugate (from Protocol 2)
-
Conjugation Buffer: PBS, pH 7.4
-
Purification System: Size Exclusion Chromatography (SEC) or Protein A chromatography
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the TCO-SS-Drug conjugate in DMSO.
-
-
Conjugation Reaction:
-
To the tetrazine-modified antibody solution in Conjugation Buffer, add a 1.5 to 3.0 molar excess of the TCO-SS-Drug stock solution. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 30-120 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Purify the resulting ADC from excess TCO-SS-Drug and other impurities using SEC or another suitable chromatography method.
-
-
Characterization:
-
Determine the final Drug-to-Antibody Ratio (DAR) of the purified ADC using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC-HPLC.
-
Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Signaling Pathway and Mechanism of Action
The resulting ADC targets cancer cells expressing the specific antigen recognized by the monoclonal antibody. Upon binding, the ADC-antigen complex is internalized, leading to the release of the cytotoxic payload within the cell.
Conclusion
The this compound linker provides a robust and versatile platform for the synthesis of advanced antibody-drug conjugates. The combination of highly efficient bioorthogonal click chemistry and a selectively cleavable disulfide bond allows for the creation of homogeneous and stable ADCs with controlled drug release at the target site. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers in the development of next-generation targeted cancer therapies.
References
- 1. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy | Poster Board #893 - American Chemical Society [acs.digitellinc.com]
- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols: A Step-by-Step Guide to TCO-SS-amine Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the specific and efficient labeling of biomolecules in complex biological systems. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO). This reaction boasts exceptionally fast kinetics, proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1]
This document provides a detailed guide to a two-step protein labeling strategy utilizing the heterobifunctional linker, TCO-SS-amine. This linker features a TCO moiety for the click reaction, a primary amine for conjugation to the protein, and a cleavable disulfide bond, which allows for the subsequent release of the conjugated molecule under reducing conditions.[2] The primary amine of this compound is conjugated to carboxyl groups (on aspartic or glutamic acid residues) on the protein surface via a carbodiimide-mediated reaction. The resulting TCO-labeled protein can then be specifically and efficiently reacted with a tetrazine-functionalized molecule of interest.
Principle of the Method
The this compound protein labeling method involves two main stages:
-
Protein Modification: The primary amine of the this compound linker is covalently attached to the carboxyl groups of the target protein. This is achieved using a carbodiimide activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance reaction efficiency and stability of the active intermediate.[3][4][5]
-
Bioorthogonal "Click" Reaction: The TCO-modified protein is then reacted with a molecule of interest that has been functionalized with a tetrazine moiety. The IEDDA reaction between the TCO and tetrazine forms a stable covalent bond, completing the labeling process.
Data Presentation
The following tables summarize key quantitative data for the TCO-tetrazine ligation, providing a basis for experimental design and comparison with other bioorthogonal chemistries.
Table 1: Comparative Reaction Kinetics of Bioorthogonal Reactions
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | TCO & Tetrazine | Up to 10⁷ (typically 800 - 30,000) |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne & Azide | ~1 |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne & Azide | 10 - 10⁴ |
Table 2: Stability and Properties of TCO Derivatives
| TCO Derivative | Key Feature | Stability Characteristics |
| sTCO (strained TCO) | Increased ring strain, faster reaction rates | Susceptible to isomerization in the presence of thiols; in vivo half-life can be short. |
| d-TCO | Dioxolane-fused, improved stability and solubility | More robust towards thiol-promoted isomerization compared to sTCO. Stable in human serum for days. |
| TCO with PEG Spacer | Increased hydrophilicity | Improves labeling efficiency, enhances water solubility, and minimizes steric hindrance. |
Experimental Protocols
Protocol 1: Protein Modification with this compound via Carboxyl Group Activation
This protocol details the conjugation of the primary amine on this compound to the carboxylic acid groups on a protein using EDC and sulfo-NHS.
Materials:
-
Protein of interest
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting spin column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the Activation Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and carboxylates.
-
-
Preparation of Reagent Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and sulfo-NHS in Activation Buffer. These solutions are not stable and should be used immediately.
-
-
Activation of Protein Carboxyl Groups:
-
Add the EDC stock solution to the protein solution to a final concentration of 2-5 mM.
-
Immediately add the sulfo-NHS stock solution to a final concentration of 5-10 mM.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound:
-
Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer (e.g., PBS).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of TCO-labeled Protein:
-
Remove excess, unreacted this compound and byproducts using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
The purified TCO-labeled protein is now ready for the click reaction or can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
-
Protocol 2: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule
This protocol describes the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: PBS, pH 6.0-9.0
-
Anhydrous DMSO or DMF (if needed to dissolve the tetrazine-functionalized molecule)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled protein in the desired Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water) to create a stock solution.
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended as a starting point.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the Final Conjugate (Optional):
-
If necessary, the final protein conjugate can be purified from excess tetrazine reagent using size exclusion chromatography or dialysis.
-
Protocol 3: Cleavage of the Disulfide Bond
The disulfide bond in the this compound linker can be cleaved to release the conjugated molecule.
Materials:
-
This compound labeled protein conjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reducing Agent:
-
Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
-
Cleavage Reaction:
-
Add the reducing agent to the solution of the protein conjugate to a final concentration of 10-50 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Analysis:
-
The cleavage of the disulfide bond and release of the conjugated molecule can be analyzed by methods such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Chemical reaction mechanisms for protein labeling.
References
Application Notes and Protocols for TCO-Mediated Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the conjugation of molecules containing primary amines using trans-cyclooctene (TCO) derivatives. This method is a cornerstone of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological systems.
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is an exceptionally fast and selective bioorthogonal "click" reaction.[1][2] This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for labeling sensitive biological molecules. A common strategy to introduce a TCO moiety onto a biomolecule, such as a protein or antibody, is to target primary amines, which are readily available on lysine residues. This is typically achieved using an N-hydroxysuccinimide (NHS) ester of a TCO-containing linker.
The "TCO-SS-amine" linker mentioned in the topic is a heterobifunctional molecule. It contains a TCO group for reaction with a tetrazine, a cleavable disulfide (-SS-) bond, and a primary amine. The primary amine of this linker can be conjugated to a molecule with an activated carboxylic acid. However, a more frequent application involves using a TCO-linker that is already activated, such as a TCO-NHS ester, to directly label a protein or other molecule that has primary amines.
This document will focus on the widely used protocol for labeling primary amines on biomolecules with TCO-NHS esters, followed by the subsequent bioorthogonal reaction with a tetrazine-modified molecule.
Principle of the Reaction
The overall process is a two-step conjugation:
-
Amine Labeling: A TCO-linker functionalized with an NHS ester (TCO-NHS ester) is reacted with a biomolecule containing primary amines (e.g., lysine residues on a protein). The NHS ester reacts with the primary amine to form a stable amide bond, covalently attaching the TCO group to the biomolecule.
-
Bioorthogonal Ligation: The TCO-labeled biomolecule is then reacted with a molecule functionalized with a tetrazine. The TCO and tetrazine groups selectively and rapidly "click" together via an iEDDA reaction to form a stable conjugate.
Data Presentation
Table 1: Reaction Parameters for TCO-NHS Ester Conjugation to Primary Amines
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The reaction of NHS esters with primary amines is pH-dependent. Higher pH increases the rate of reaction but also the rate of NHS-ester hydrolysis. |
| Molar Excess of TCO-NHS Ester | 10 to 50-fold | For protein concentrations ≥ 5 mg/mL, a 10 to 20-fold molar excess is often sufficient. For more dilute protein solutions, a higher excess (20 to 50-fold) is recommended to compensate for hydrolysis. |
| Reaction Time | 30 minutes to 2 hours at room temperature | Longer incubation times (e.g., on ice for 2 hours) can also be used. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided during the labeling step. |
| Quenching Reagent | 50-100 mM Tris-HCl or Glycine, pH ~8.0 | Added after the labeling reaction is complete to consume any unreacted TCO-NHS ester. |
Table 2: Kinetic Data for TCO-Tetrazine Ligation
| Reactants | Reaction Conditions | Second-Order Rate Constant (k) |
| TCO & 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous Media | up to 30,000 M⁻¹s⁻¹ |
| sTCO & Genetically Encoded Tetrazine Amino Acid | Eukaryotic Systems | 8 x 10⁴ M⁻¹s⁻¹ |
| TCO-conjugated CC49 antibody & [¹¹¹In]In-labeled-Tz | PBS at 37 °C | (13 ± 0.08) x 10³ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the functionalization of a protein with a TCO moiety by targeting primary amines on lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF to 10 mM immediately before use).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free reaction buffer like PBS at a pH of 7.2-8.5.
-
TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the calculated amount of the TCO-NHS ester stock solution to the protein solution. For a protein concentration of ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove the excess, unreacted TCO-NHS ester and quenching reagent using a desalting spin column or by dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.
Protocol 2: TCO-Tetrazine Click Reaction
This protocol outlines the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein.
-
Tetrazine-functionalized molecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: Combine the TCO-labeled protein with the tetrazine-functionalized molecule in the reaction buffer. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO-labeled protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often very fast, and its progress can sometimes be monitored by the disappearance of the pink/red color of the tetrazine.
-
Purification (Optional): Depending on the downstream application, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography (SEC) or another suitable method.
Mandatory Visualization
Caption: Experimental workflow for the two-step TCO-conjugation to primary amines.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester: The NHS ester is moisture-sensitive. | Allow the TCO-NHS ester vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0. | |
| Competing primary amines in buffer: Buffers like Tris or glycine will react with the NHS ester. | Ensure the reaction buffer is free of primary amines. Use buffers like PBS, HEPES, or borate. | |
| Slow or Incomplete TCO-Tetrazine Reaction | Degradation of Reactants: TCOs can be sensitive to thiols, and tetrazines can degrade in aqueous media. | Verify the integrity of your TCO-labeled protein and tetrazine reagent. If reducing agents were used upstream, ensure they have been completely removed. |
| Steric Hindrance: Bulky groups near the TCO or tetrazine can slow the reaction. | Consider using a TCO linker with a longer PEG spacer to reduce steric hindrance. | |
| Inaccurate Quantification: Incorrect concentrations of reactants will affect the reaction efficiency. | Accurately determine the concentration of your TCO-labeled protein and tetrazine stock solutions. |
References
Application Notes and Protocols for Cell Surface Functionalization using TCO-SS-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TCO-SS-amine for the functionalization of cell surfaces. This powerful bioorthogonal tool enables the introduction of a trans-cyclooctene (TCO) moiety onto cellular membranes, which can then be specifically targeted with tetrazine-modified molecules for a variety of applications, including cell imaging, tracking, and targeted drug delivery. The incorporated disulfide bond within the this compound linker offers the additional advantage of cleavable release of conjugated molecules under reducing conditions.
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components:
-
A trans-cyclooctene (TCO) group: This strained alkene readily and specifically reacts with a tetrazine partner via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is extremely fast, bioorthogonal (meaning it does not interfere with native biological processes), and proceeds efficiently under physiological conditions without the need for a catalyst.[1][2]
-
A disulfide (-SS-) bond : This bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3] This feature is particularly useful for applications requiring the release of a conjugated payload.[4][5]
-
An amine (-NH2) group : This primary amine can be activated (e.g., via NHS ester chemistry) to react with primary amines on the cell surface, primarily the ε-amino groups of lysine residues in membrane proteins.
This unique combination of features makes this compound a versatile tool for cell surface engineering.
Principle of Cell Surface Functionalization
The functionalization of a cell surface with this compound is a two-step process:
-
Amine-Reactive Labeling: The primary amine of this compound is first activated, typically by conversion to an N-hydroxysuccinimide (NHS) ester. This activated TCO-SS-NHS ester is then incubated with live cells, where it covalently attaches to primary amines on cell surface proteins.
-
Bioorthogonal Ligation: The TCO-functionalized cells can then be treated with a molecule of interest that has been conjugated to a tetrazine. The rapid and specific click reaction between the TCO on the cell surface and the tetrazine on the molecule of interest results in the targeted labeling of the cells.
Quantitative Data
The following tables summarize key quantitative parameters relevant to the use of this compound for cell surface functionalization.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C13H24N2O2S2 | |
| Molecular Weight | 304.48 g/mol | |
| Reactive Groups | Primary Amine, Trans-cyclooctene | |
| Cleavage Site | Disulfide Bond |
Table 2: Recommended Reaction Conditions for NHS Ester-based Cell Surface Labeling
| Parameter | Recommended Range/Value | Notes | Reference |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis. | |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can slow the reaction and potentially reduce cell stress. | |
| Reaction Time | 30 - 60 minutes | Should be optimized for the specific cell type and reagent concentration. | |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris) will compete with the cell surface for the NHS ester. | |
| TCO-SS-NHS Ester Concentration | 0.1 - 1 mM (starting range) | Must be optimized to maximize labeling and minimize cytotoxicity. | |
| Cell Density | 1 x 10^6 - 1 x 10^7 cells/mL | Consistent cell density is important for reproducible results. |
Table 3: Parameters for Disulfide Bond Cleavage
| Parameter | Recommended Concentration | Notes | Reference |
| Dithiothreitol (DTT) | 20 - 50 mM | A strong reducing agent. | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 - 1 mM | A more stable and potent reducing agent that is less prone to oxidation. | |
| Incubation Time | 10 - 30 minutes at RT | Can be optimized based on the desired extent of cleavage. |
Experimental Protocols
Protocol 1: Activation of this compound with NHS Ester
This protocol describes the preparation of TCO-SS-NHS ester immediately prior to cell labeling.
-
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add 1.2 equivalents of DSC and 2 equivalents of TEA or DIPEA.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing, protected from light.
-
The resulting TCO-SS-NHS ester solution is now ready for dilution in an appropriate amine-free buffer for cell labeling. It is crucial to use the activated reagent immediately due to the susceptibility of NHS esters to hydrolysis.
-
Protocol 2: Cell Surface Functionalization with TCO-SS-NHS Ester
This protocol provides a general procedure for labeling live cells with the activated TCO-SS-NHS ester.
-
Materials:
-
Suspension or adherent cells
-
Complete cell culture medium
-
Amine-free buffer (e.g., sterile PBS, pH 7.4-8.0)
-
TCO-SS-NHS ester solution (from Protocol 1)
-
Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)
-
Cell viability assay reagent (e.g., Trypan Blue)
-
-
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest by centrifugation and wash twice with ice-cold, sterile, amine-free buffer. Resuspend the cells in the same buffer at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
For adherent cells, wash the cell monolayer twice with ice-cold, sterile, amine-free buffer.
-
-
Labeling Reaction:
-
Dilute the TCO-SS-NHS ester stock solution in the amine-free buffer to the desired final concentration (start with a titration from 0.1 to 1 mM).
-
For suspension cells, add the diluted TCO-SS-NHS ester to the cell suspension.
-
For adherent cells, add the diluted TCO-SS-NHS ester to cover the cell monolayer.
-
-
Incubation: Incubate the cells for 30 minutes at room temperature with gentle agitation.
-
Quenching:
-
For suspension cells, add an equal volume of quenching buffer and incubate for 5-10 minutes at room temperature.
-
For adherent cells, remove the labeling solution and add quenching buffer for 5-10 minutes.
-
-
Washing:
-
Wash the cells three times with an amine-free buffer to remove unreacted reagents.
-
-
Cell Viability Assessment: Perform a cell viability assay (e.g., Trypan Blue exclusion) to assess the impact of the labeling procedure on cell health.
-
The TCO-functionalized cells are now ready for the subsequent bioorthogonal ligation step.
-
Protocol 3: Bioorthogonal Ligation with a Tetrazine-Fluorophore for Flow Cytometry Analysis
This protocol describes the reaction of TCO-functionalized cells with a tetrazine-conjugated fluorophore and subsequent analysis by flow cytometry to quantify labeling efficiency.
-
Materials:
-
TCO-functionalized cells (from Protocol 2)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
-
Procedure:
-
Resuspend the TCO-functionalized cells in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the tetrazine-fluorophore to the cell suspension at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with flow cytometry buffer to remove the unbound tetrazine-fluorophore.
-
Resuspend the cells in flow cytometry buffer and analyze on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
Controls:
-
Unlabeled cells (no TCO-SS-NHS ester) treated with the tetrazine-fluorophore to assess non-specific binding.
-
TCO-functionalized cells without the addition of the tetrazine-fluorophore to determine background fluorescence.
-
-
Protocol 4: Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond on the cell surface to release any conjugated molecules.
-
Materials:
-
TCO-SS-functionalized cells (with or without a conjugated tetrazine molecule)
-
Reducing agent solution (e.g., 50 mM DTT or 1 mM TCEP in PBS)
-
-
Procedure:
-
Wash the functionalized cells twice with PBS.
-
Resuspend the cells (or cover the adherent cell layer) with the reducing agent solution.
-
Incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS to remove the cleaved TCO moiety and the reducing agent.
-
The cells can now be analyzed to confirm the removal of the conjugated molecule.
-
Mandatory Visualizations
Caption: Experimental workflow for cell surface functionalization using this compound.
Caption: Conceptual diagram of using this compound to study cell signaling.
Caption: Logical flow of experimental possibilities after cell surface TCO functionalization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound, 2918774-85-1 | BroadPharm [broadpharm.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for TCO-SS-amine in PET and SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TCO-SS-amine, a heterobifunctional and cleavable linker, in pretargeted Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging applications. The protocols are intended to serve as a guide for researchers in the fields of radiochemistry, molecular imaging, and drug development.
Introduction to this compound in Pretargeted Imaging
This compound is a valuable tool in the field of bioorthogonal chemistry, particularly for in vivo applications such as pretargeted nuclear imaging.[][2] It features a trans-cyclooctene (TCO) moiety, which participates in an exceptionally fast and selective inverse electron demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[2] This "click chemistry" reaction is bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native biochemical processes.[2]
The this compound linker also contains a primary amine for conjugation to biomolecules and a disulfide bond that is cleavable under reducing conditions, such as the intracellular environment rich in glutathione.[] This cleavable feature can be advantageous for specific drug delivery and imaging strategies.
Pretargeted imaging is a two-step approach that decouples the targeting of a long-circulating biomolecule (e.g., an antibody) from the administration of a short-lived radionuclide. First, a TCO-modified antibody is administered and allowed to accumulate at the target site while clearing from circulation. Subsequently, a radiolabeled tetrazine is injected, which rapidly "clicks" with the TCO-modified antibody at the target, leading to a high-contrast image with reduced radiation dose to non-target tissues.
Quantitative Data Summary
The following tables summarize representative quantitative data for TCO- and tetrazine-based radiotracers used in pretargeted PET and SPECT imaging. It is important to note that specific values can vary depending on the exact molecular constructs, radionuclide, and experimental conditions.
Table 1: Radiolabeling and In Vitro Data
| Parameter | Representative Value | Radionuclide | Molecule Type | Reference |
| Radiochemical Yield (RCY) | 10 - 30% | 18F | Tetrazine | |
| Radiochemical Purity (RCP) | >99% | 18F | Tetrazine | |
| Molar Activity (Am) | 134 ± 22 GBq/µmol | 18F | Tetrazine | |
| In Vitro Reaction Yield (TCO-Tetrazine) | ~90% in serum | 64Cu | Tetrazine |
Table 2: In Vivo Performance Data
| Parameter | Representative Value | Radionuclide | Animal Model | Reference |
| Tumor Uptake (%ID/g) | 4.1% at 1h p.i. | 64Cu | Colorectal Cancer Xenograft | |
| Tumor Uptake (%ID/g) | 5.8% | 68Ga | Colorectal Cancer Xenograft | |
| Tumor-to-Muscle Ratio | 13:1 at 3h p.i. | 111In | Colorectal Cancer Xenograft | |
| In Vivo Stability (% intact) | >95% at 1h p.i. | 18F | Healthy Mice | |
| Bone Uptake (%ID/g) | ~1.1% at 2h p.i. | 125I | Pancreatic Carcinoma Xenograft |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the conjugation of the primary amine of this compound to a monoclonal antibody (mAb) via activation of the antibody's carboxyl groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the conjugation buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in conjugation buffer.
-
-
Activation of Antibody:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in anhydrous DMSO.
-
Add a 50-fold molar excess of EDC and NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Add a 20 to 50-fold molar excess of the this compound solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-conjugated antibody from excess reagents using an SEC column equilibrated with PBS.
-
Collect fractions and monitor the protein elution at 280 nm.
-
-
Characterization:
-
Determine the final protein concentration using a UV-Vis spectrophotometer.
-
The degree of labeling (DOL) can be determined by reacting the TCO-mAb with a fluorescently labeled tetrazine and measuring the absorbance of the fluorophore.
-
Protocol 2: Radiolabeling of a Tetrazine Derivative with Fluorine-18
This protocol provides a general procedure for the 18F-labeling of a tetrazine precursor via a copper-mediated reaction.
Materials:
-
18F-Fluoride in target water
-
Tributyltin-functionalized tetrazine precursor
-
Copper(II) triflate
-
Pyridine
-
Anhydrous Dimethylformamide (DMF)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a radioactivity detector
Procedure:
-
18F-Fluoride Trapping and Drying:
-
Trap the aqueous [18F]fluoride on an anion exchange cartridge.
-
Elute the [18F]fluoride into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the tributyltin-tetrazine precursor (1-5 mg) in anhydrous DMF.
-
In a separate vial, dissolve copper(II) triflate and pyridine in DMF.
-
Add the precursor solution and the copper/pyridine solution to the dried [18F]fluoride.
-
Heat the reaction mixture at 120-150°C for 15-20 minutes.
-
-
Purification:
-
Cool the reaction mixture and dilute with water.
-
Pass the mixture through a C18 SPE cartridge to trap the 18F-labeled tetrazine.
-
Wash the cartridge with water to remove unreacted 18F-fluoride.
-
Elute the 18F-labeled tetrazine with ethanol or acetonitrile.
-
Purify the product using semi-preparative HPLC.
-
-
Formulation:
-
Collect the HPLC fraction containing the desired product.
-
Remove the organic solvent under a stream of nitrogen.
-
Formulate the final product in sterile saline for injection.
-
Protocol 3: In Vitro Pretargeted Cell Binding Assay
This protocol outlines a method to assess the binding of a radiolabeled tetrazine to cells pre-treated with a TCO-conjugated antibody.
Materials:
-
Target cells expressing the antigen of interest
-
TCO-conjugated antibody
-
Radiolabeled tetrazine
-
Cell culture medium
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Plating:
-
Plate the target cells in a 24-well plate and allow them to adhere overnight.
-
-
Pre-targeting Step:
-
Wash the cells with binding buffer.
-
Incubate the cells with a solution of the TCO-conjugated antibody (e.g., 10 nM) in binding buffer for 1 hour at 4°C.
-
As a negative control, incubate a set of cells with a non-targeting TCO-conjugated antibody or without any antibody.
-
Wash the cells three times with cold binding buffer to remove unbound antibody.
-
-
Radiolabeling Step:
-
Add the radiolabeled tetrazine (e.g., 1 nM) in binding buffer to the wells.
-
Incubate for 30 minutes at 4°C.
-
Wash the cells three times with cold binding buffer.
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the added radioactivity that is bound to the cells.
-
Compare the binding in the targeted group to the negative control groups to determine specific binding.
-
Protocol 4: In Vivo PET/SPECT Imaging
This protocol describes a typical pretargeted imaging experiment in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
TCO-conjugated antibody
-
Radiolabeled tetrazine
-
Anesthesia (e.g., isoflurane)
-
PET or SPECT scanner
-
Saline for injection
Procedure:
-
Pre-targeting Injection:
-
Administer the TCO-conjugated antibody (e.g., 10-100 µg) to the mice via tail vein injection.
-
Allow the antibody to circulate and accumulate at the tumor for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Radiotracer Injection:
-
Anesthetize the mice.
-
Administer the radiolabeled tetrazine (e.g., 1-10 MBq) via tail vein injection.
-
-
Image Acquisition:
-
Position the mouse in the PET or SPECT scanner.
-
Acquire dynamic or static images at various time points post-injection (e.g., 30, 60, 120, 240 minutes).
-
-
Image Analysis:
-
Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs.
-
Calculate the tracer uptake in each ROI, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).
-
Protocol 5: Ex Vivo Biodistribution Study
This protocol details the procedure for determining the tissue distribution of the radiotracer after an in vivo pretargeted imaging experiment.
Materials:
-
Mice from the imaging study
-
Dissection tools
-
Gamma counter
-
Calibrated standards of the injected radiotracer
Procedure:
-
Euthanasia and Tissue Collection:
-
At the final imaging time point, euthanize the mice.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
-
-
Weighing and Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and the blood using a gamma counter, along with the calibrated standards.
-
-
Data Analysis:
-
Calculate the %ID/g for each tissue using the following formula: %ID/g = (Tissue Counts / Injected Dose Counts) / Tissue Weight (g) * 100
-
Calculate tumor-to-organ ratios.
-
Visualizations
Pretargeted PET/SPECT Imaging Workflow
Caption: Workflow of pretargeted PET/SPECT imaging using the TCO-tetrazine click reaction.
Mechanism of TCO-Tetrazine Ligation
Caption: Inverse electron demand Diels-Alder reaction between TCO and tetrazine.
Intracellular Cleavage of this compound Linker
Caption: Glutathione-mediated intracellular cleavage of the disulfide bond in this compound.
References
Application Notes and Protocols: TCO-SS-amine for Radiolabeling Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of radiopharmaceuticals is rapidly advancing, with a growing demand for precise and efficient methods to label biomolecules for diagnostic imaging and targeted radionuclide therapy. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has emerged as a powerful bioorthogonal click chemistry tool for this purpose.[1][2] This reaction boasts exceptionally fast kinetics, high specificity, and the ability to proceed under mild, physiological conditions without the need for a catalyst.[2][3][4]
TCO-SS-amine is a heterobifunctional linker that incorporates three key features for advanced radiopharmaceutical development: a trans-cyclooctene (TCO) moiety for rapid and specific reaction with a tetrazine-labeled radionuclide, a cleavable disulfide (SS) bond , and a primary amine for conjugation to biomolecules. The disulfide bond allows for the release of the radiolabel from the biomolecule under reducing conditions, a feature of significant interest for therapeutic applications to minimize off-target effects and optimize dosimetry.
These application notes provide detailed protocols for the conjugation of this compound to biomolecules, subsequent radiolabeling via the TCO-tetrazine click reaction in a pre-targeting strategy, and the cleavage of the disulfide linker.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₄N₂O₂S₂ | |
| Molecular Weight | 304.48 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage Conditions | -20°C, protect from light |
Table 2: Key Parameters of the TCO-Tetrazine Click Reaction
| Parameter | Value | Notes | Reference |
| Second-Order Rate Constant (k₂) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | Highly dependent on the specific TCO and tetrazine derivatives used. | |
| Reaction pH | 6.0 - 9.0 | Optimal for both TCO-NHS ester conjugation and TCO-tetrazine ligation. | |
| Reaction Temperature | Room Temperature (or 4°C) | Reaction proceeds rapidly at room temperature. | |
| Reaction Time (Click Reaction) | 10 - 60 minutes | Dependent on reactant concentrations. |
Table 3: Comparison of Disulfide Bond Reducing Agents
| Reducing Agent | Typical Concentration | Key Advantages | Key Disadvantages | Reference |
| Dithiothreitol (DTT) | 20-50 mM | Effective and widely used. | Has a strong odor; can interfere with subsequent maleimide chemistry. | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-1 mM | Odorless, more stable, and does not interfere with maleimide reactions. | Can be less stable in phosphate buffers. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Biomolecule with Carboxyl Groups (e.g., Antibody)
This protocol describes the conjugation of the primary amine of this compound to carboxyl groups on a biomolecule, such as an antibody, using EDC and NHS chemistry. This creates a stable amide bond, functionalizing the biomolecule with the TCO moiety.
Materials:
-
Biomolecule (e.g., antibody) with available carboxyl groups
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in Activation Buffer to a concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.
-
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation with this compound:
-
Immediately dissolve this compound in Conjugation Buffer.
-
Add a 20 to 50-fold molar excess of this compound to the activated biomolecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purify the TCO-functionalized biomolecule from excess this compound and quenching reagents using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by quantifying the number of TCO moieties per biomolecule using analytical methods such as MALDI-TOF mass spectrometry.
-
Store the TCO-functionalized biomolecule at 4°C or -20°C as appropriate for the specific biomolecule.
-
Protocol 2: Two-Step Pre-Targeting Radiolabeling using a Radiolabeled Tetrazine
This protocol outlines the pre-targeting approach where the TCO-functionalized biomolecule is administered first, allowed to accumulate at the target site, and then followed by the administration of a radiolabeled tetrazine for in vivo click chemistry.
Materials:
-
TCO-functionalized biomolecule (from Protocol 1)
-
Radiolabeled tetrazine (e.g., ¹⁸F-tetrazine, ⁶⁸Ga-tetrazine)
-
Sterile, pyrogen-free saline or PBS for injection
Procedure:
-
Administration of TCO-functionalized Biomolecule:
-
Administer the TCO-functionalized biomolecule to the subject (e.g., intravenously). The optimal dose and pre-targeting interval will depend on the pharmacokinetics of the specific biomolecule and should be determined empirically.
-
-
Accumulation and Clearance:
-
Allow sufficient time for the TCO-functionalized biomolecule to accumulate at the target site and for unbound conjugate to clear from circulation. This interval can range from hours to days.
-
-
Administration of Radiolabeled Tetrazine:
-
Administer the radiolabeled tetrazine to the subject. The small size of the tetrazine allows for rapid distribution and clearance of the unbound radiolabel.
-
-
In Vivo Click Reaction and Imaging:
-
The radiolabeled tetrazine will rapidly react with the pre-targeted TCO-functionalized biomolecule at the target site via the iEDDA reaction.
-
Perform imaging (e.g., PET or SPECT) at appropriate time points after the administration of the radiolabeled tetrazine to visualize the distribution of the radiolabeled biomolecule.
-
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the in vitro cleavage of the disulfide bond in the this compound linker using a reducing agent. This can be used to release a conjugated payload or to analyze the radiolabeled fragment.
Materials:
-
Radiolabeled biomolecule conjugate containing the this compound linker
-
Reducing agent: DTT or TCEP
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reducing Agent Solution:
-
Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
-
Reduction Reaction:
-
To the radiolabeled biomolecule conjugate in Reaction Buffer, add the reducing agent to a final concentration of 20-50 mM for DTT or 0.5-1 mM for TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
-
Analysis of Cleavage:
-
Analyze the reaction mixture to confirm the cleavage and release of the radiolabeled fragment. This can be done using techniques such as radio-TLC, radio-HPLC, or SDS-PAGE followed by autoradiography.
-
Mandatory Visualizations
Caption: Experimental workflow for radiolabeling using this compound.
Caption: Functional components of the this compound linker.
References
Application Notes and Protocols for Bioconjugation of Peptides with TCO-SS-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides with TCO-SS-amine offers a powerful and versatile strategy for the development of advanced therapeutics, diagnostics, and research tools. This heterobifunctional linker incorporates a trans-cyclooctene (TCO) group for highly efficient and bioorthogonal "click" chemistry with tetrazine-containing molecules, and a primary amine for versatile coupling to peptides.[1][2] A key feature of this linker is the presence of a disulfide (SS) bond, which allows for the cleavage of the conjugate under reducing conditions, enabling the controlled release of payloads.[2]
The inverse electron demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and selective, proceeding rapidly under mild, aqueous conditions without the need for a copper catalyst.[1][3] This bioorthogonal nature ensures that the conjugation reaction is highly specific and does not interfere with biological systems, making it ideal for applications in complex environments, including in vivo studies.
These application notes provide detailed protocols for the conjugation of this compound to peptides, subsequent ligation with a tetrazine-modified molecule, and the controlled cleavage of the disulfide bond.
Key Features of this compound Bioconjugation
-
Bioorthogonal Chemistry: The TCO-tetrazine reaction is highly selective and occurs efficiently in complex biological media without interfering with native functional groups.
-
High Reaction Kinetics: The iEDDA cycloaddition is one of the fastest bioorthogonal reactions, with rate constants that can exceed 10^3 M⁻¹s⁻¹, allowing for rapid conjugation even at low concentrations.
-
Cleavable Linker: The integrated disulfide bond can be readily cleaved using common reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), providing a mechanism for controlled release.
-
Versatile Peptide Modification: The primary amine of this compound allows for flexible conjugation strategies to peptides, including targeting the N-terminus or the side chain of lysine residues.
Experimental Protocols
Protocol 1: Activation of Peptide Carboxylic Acid and Conjugation with this compound
This protocol describes the conjugation of this compound to the C-terminus or a side-chain carboxylic acid (e.g., aspartic or glutamic acid) of a peptide.
Materials and Reagents:
-
Peptide with a free carboxylic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-5 mg/mL.
-
Carboxylic Acid Activation:
-
Add 1.5 equivalents of DCC and 1.5 equivalents of NHS to the peptide solution.
-
Alternatively, use 1.5 equivalents of a more efficient coupling agent like COMU with 3 equivalents of DIPEA.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.2 equivalents of the this compound solution to the activated peptide solution.
-
Add 2 equivalents of TEA or DIPEA to the reaction mixture.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding a small amount of water.
-
Purification:
-
Purify the this compound-peptide conjugate by RP-HPLC. Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile by UV absorbance at 220 nm and 280 nm.
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Confirm the identity of the conjugate by mass spectrometry (e.g., ESI-MS) to verify the addition of the this compound linker.
-
Lyophilize the purified fractions to obtain the final product as a powder.
-
Store the lyophilized conjugate at -20°C or below, protected from light and moisture.
-
Protocol 2: Site-Selective Conjugation to a Peptide's Lysine Residue
This protocol outlines the modification of a specific lysine residue within a peptide sequence. This often requires the use of orthogonal protecting groups during peptide synthesis to ensure only the desired lysine amine is available for reaction.
Materials and Reagents:
-
Peptide with a single deprotected lysine amine
-
TCO-SS-PEGx-NHS ester (or similar NHS ester of TCO-SS-linker)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, or 100 mM sodium phosphate buffer pH 7.5)
-
Anhydrous DMSO or DMF
-
Desalting column or RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the peptide in an amine-free buffer to a concentration of 1-5 mg/mL. Ensure the pH is between 7.2 and 8.0 for optimal reaction with the NHS ester.
-
TCO-SS-Linker-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-SS-linker-NHS ester in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-SS-linker-NHS ester solution to the peptide solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Reaction Quenching: Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
Purification:
-
Remove excess, unreacted TCO-linker by using a desalting column for larger peptides or by RP-HPLC for smaller peptides.
-
-
Characterization:
-
Analyze the purified conjugate by mass spectrometry to confirm successful conjugation and determine the degree of labeling.
-
Protocol 3: TCO-Tetrazine "Click" Ligation
This protocol describes the bioorthogonal reaction between the TCO-modified peptide and a tetrazine-functionalized molecule (e.g., a fluorescent dye, drug, or another biomolecule).
Materials and Reagents:
-
This compound-peptide conjugate
-
Tetrazine-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., RP-HPLC or Size-Exclusion Chromatography (SEC))
Procedure:
-
Reactant Preparation:
-
Dissolve the this compound-peptide conjugate in the reaction buffer.
-
Dissolve the tetrazine-modified molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-modified peptide and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended.
-
The reaction is typically complete within 10-60 minutes at room temperature. The progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional): If necessary, the final bioconjugate can be purified from any excess tetrazine reagent using RP-HPLC or SEC, depending on the size and properties of the conjugate.
Protocol 4: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond within the this compound linker to release the conjugated payload.
Materials and Reagents:
-
This compound bioconjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.0-7.5)
-
Analytical RP-HPLC and Mass Spectrometer
Procedure:
-
Preparation of Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Cleavage Reaction:
-
Dissolve the bioconjugate in the reaction buffer.
-
Add the reducing agent to the solution to a final concentration of 10-50 mM for DTT or 1-5 mM for TCEP.
-
Incubate the reaction at room temperature for 1-4 hours. The cleavage efficiency can be monitored over time.
-
-
Analysis:
-
Analyze the reaction mixture by RP-HPLC and mass spectrometry to confirm the cleavage of the disulfide bond and the release of the payload. The cleaved fragments will have distinct retention times and molecular weights compared to the intact conjugate.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₂₄N₂O₂S₂ | |
| Molecular Weight | 304.48 g/mol | |
| Purity | >95% | |
| Physical Form | Colorless oil | |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO | |
| Storage | -20°C, protected from light |
Table 2: Typical Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Typical Range/Value | Notes | Reference |
| Reaction Time | 10 - 60 minutes | At room temperature and micromolar concentrations. | |
| pH Range | 6.5 - 8.0 | The reaction is efficient across a broad pH range. | |
| Temperature | 4°C to 37°C | Reaction proceeds well at various temperatures. | |
| Molar Ratio (TCO:Tetrazine) | 1:1.1 to 1:1.5 | A slight excess of one component can drive the reaction to completion. | |
| Conjugation Efficiency | >95% | Typically very high due to the favorable kinetics and specificity. |
Table 3: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration Range | Typical Incubation Time | pH | Reference |
| Dithiothreitol (DTT) | 10 - 50 mM | 1 - 4 hours | 7.0 - 7.5 | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 1 - 5 mM | 1 - 2 hours | 6.5 - 7.5 |
Visualizations
Caption: Experimental workflow for the bioconjugation of a peptide with this compound, subsequent click ligation, and payload release.
Caption: Chemical scheme of this compound peptide conjugation, ligation, and cleavage.
References
Application Notes and Protocols: TCO-SS-amine Reaction with Tetrazine-Modified Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments.[1][2] This reaction is prized for its exceptionally fast kinetics, often exceeding 10³ M⁻¹s⁻¹, and its ability to proceed under mild, physiological conditions without the need for a cytotoxic catalyst like copper.[1][2] These features make the TCO-tetrazine ligation an ideal tool for a wide range of applications, including live-cell imaging, targeted drug delivery, antibody-drug conjugates (ADCs), and in vivo diagnostics.[2]
This document provides detailed application notes and protocols for the use of TCO-SS-amine, a heterobifunctional linker that incorporates a cleavable disulfide bond. This linker allows for the conjugation of a TCO moiety to a molecule of interest via its primary amine, and the subsequent rapid reaction with a tetrazine-modified counterpart. The integrated disulfide bond offers the advantage of a cleavable linkage, allowing for the release of a conjugated payload within a reducing environment, such as the intracellular space of a cell.
Reaction Principle
The this compound linker contains three key components:
-
trans-Cyclooctene (TCO): A highly strained alkene that serves as the dienophile in the IEDDA reaction. Its high ring strain is the driving force for the rapid reaction with tetrazines.
-
Disulfide (SS) Bond: A cleavable linker that can be reduced by agents like dithiothreitol (DTT) or glutathione, which is abundant inside cells.
-
Primary Amine (-NH2): A versatile functional group that can be used to conjugate the linker to a molecule of interest containing a suitable reactive group, such as a carboxylic acid (via EDC/NHS chemistry) or an NHS ester.
The overall process involves two main steps:
-
Conjugation: The this compound linker is first attached to the molecule of interest (Molecule A).
-
Click Reaction: The resulting TCO-modified Molecule A is then reacted with a second molecule that has been pre-functionalized with a tetrazine moiety (Molecule B). This reaction proceeds via an IEDDA cycloaddition, forming a stable dihydropyridazine linkage and releasing nitrogen gas.
Data Presentation
The kinetics of the TCO-tetrazine ligation are a key advantage of this bioorthogonal reaction pair. The reaction rates are influenced by the specific structures of the TCO and tetrazine derivatives.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 M⁻¹s⁻¹ | Not specified |
| Hydrogen substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 M⁻¹s⁻¹ | MeOH, 25°C |
Table 1: Representative second-order rate constants for various TCO-tetrazine pairs. Data compiled from multiple sources. Note that the specific rate for a this compound conjugate will depend on the tetrazine core structure used.
Mandatory Visualizations
Caption: General workflow for conjugation and cleavage using this compound.
Caption: Experimental workflow for this compound bioconjugation.
Experimental Protocols
This section provides detailed methodologies for the key steps in utilizing the this compound linker.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., Protein)
This protocol describes the covalent attachment of this compound to a molecule containing available carboxyl groups using EDC/Sulfo-NHS chemistry.
Materials:
-
Molecule A (protein, peptide, etc.) with accessible carboxylic acid groups
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Anhydrous DMSO or DMF
-
Spin Desalting Columns or appropriate size-exclusion chromatography (SEC) system
Procedure:
-
Buffer Exchange: Prepare your Molecule A at a concentration of 1-5 mg/mL in Activation Buffer. If the storage buffer is different, perform a buffer exchange using a spin desalting column.
-
Prepare Stock Solutions:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Carboxyl Group Activation:
-
To your Molecule A solution, add EDC and Sulfo-NHS to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature (RT) with gentle mixing.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound stock solution to the activated Molecule A. The final concentration of organic solvent (DMSO/DMF) should be kept below 10% to avoid protein precipitation.
-
Incubate for 1-2 hours at RT with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted this compound and reaction byproducts by passing the solution through a spin desalting column equilibrated with PBS (pH 7.2-7.5).
-
The purified TCO-SS-Molecule A is now ready for the click reaction. Determine the concentration and degree of labeling if necessary.
-
Protocol 2: Click Reaction with a Tetrazine-Modified Molecule
This protocol outlines the bioorthogonal reaction between the TCO-SS-Molecule A and a tetrazine-modified molecule (Molecule B).
Materials:
-
Purified TCO-SS-Molecule A (from Protocol 1)
-
Tetrazine-modified Molecule B
-
Reaction Buffer: PBS, pH 7.2-7.5
-
(Optional) Quenching Reagent: A small molecule TCO to cap unreacted tetrazine groups.
Procedure:
-
Prepare Reactants:
-
Dissolve/dilute TCO-SS-Molecule A and Tetrazine-Molecule B in Reaction Buffer to the desired concentrations.
-
-
Click Reaction:
-
Mix the two molecules in the Reaction Buffer. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-modified molecule is recommended to ensure complete reaction of the TCO-labeled molecule.
-
For protein-protein conjugations, equimolar amounts can be a good starting point.
-
Incubate the reaction for 30-60 minutes at RT. The reaction is often complete within this timeframe due to the fast kinetics. The progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak (typically 510-550 nm).
-
-
Quenching (Optional): To consume any unreacted tetrazine groups, a 5-fold molar excess of a small molecule TCO can be added and incubated for an additional 15 minutes.
-
Analysis and Purification:
-
Analyze the reaction products using methods such as SDS-PAGE, which should show a new band at a higher molecular weight corresponding to the conjugate. LC-MS can be used for more detailed characterization.
-
If necessary, purify the final conjugate from unreacted starting materials using size-exclusion chromatography (SEC) or other appropriate methods.
-
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the reductive cleavage of the disulfide bond to release the conjugated molecules.
Materials:
-
Purified A-SS-TCO-Tz-B Conjugate
-
Reducing Agent: DTT or TCEP (tris(2-carboxyethyl)phosphine)
-
Reaction Buffer: PBS, pH 7.0-7.5
Procedure:
-
Prepare Reducing Agent: Prepare a fresh 1 M stock solution of DTT or a 0.5 M stock solution of TCEP.
-
Cleavage Reaction:
-
To your conjugate solution, add the reducing agent to a final concentration of 10-50 mM.
-
Incubate for 1-4 hours at 37°C.
-
-
Analysis: Analyze the cleavage products by SDS-PAGE (under non-reducing and reducing conditions for comparison), HPLC, or LC-MS to confirm the release of the two molecules.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low TCO Labeling Efficiency | Hydrolysis of activated carboxyls: The activated Sulfo-NHS ester is moisture-sensitive and has a limited half-life in aqueous solution. | Prepare EDC/Sulfo-NHS solutions immediately before use. Proceed to the conjugation step promptly after activation. |
| Suboptimal pH: Activation is most efficient at pH 6.0, while conjugation to the amine is better at pH 7.2-7.5. | Perform a two-step reaction with buffer exchange after the activation step for optimal efficiency. | |
| Low Click Reaction Yield | Steric Hindrance: The TCO or tetrazine moiety may be inaccessible. | Consider using linkers with longer PEG spacers to increase the distance between the reactive groups and the molecules. |
| Incorrect Stoichiometry: Inaccurate concentration measurements of starting materials. | Carefully quantify the TCO- and tetrazine-labeled molecules before the click reaction. Use a slight excess of one component. | |
| Unexpected Cleavage of Disulfide Bond | Presence of Reducing Agents: Contamination of buffers or samples with reducing agents. | Ensure all buffers and reagents used prior to the intended cleavage step are free from reducing agents like DTT or TCEP. |
Conclusion
The this compound linker provides a powerful and versatile tool for bioconjugation, combining the speed and specificity of TCO-tetrazine click chemistry with the option for controlled release via a cleavable disulfide bond. The protocols and data provided herein offer a comprehensive guide for researchers in drug development and chemical biology to effectively implement this technology in their experimental designs. The biocompatible nature of this reaction makes it particularly well-suited for applications in sensitive biological systems, including in vivo studies.
References
Purifying TCO-SS-Amine Bioconjugates: A Detailed Guide to SEC-HPLC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs).
Introduction: The use of TCO-SS-amine linkers in bioconjugation allows for the creation of cleavable conjugates through a bioorthogonal reaction with tetrazine-modified molecules. The disulfide bond within the linker provides a mechanism for controlled release of payloads in a reducing environment, a feature of significant interest in drug delivery. Following the conjugation reaction, robust purification is critical to remove unreacted biomolecules, excess linker, and other impurities. Size-exclusion high-performance liquid chromatography (SEC-HPLC) is a powerful technique for this purpose, separating molecules based on their hydrodynamic radius. This application note provides a detailed protocol for the purification of this compound conjugates using SEC-HPLC, ensuring high purity and recovery of the final product.
Data Presentation
The following tables summarize typical quantitative data obtained during the SEC-HPLC purification of a model this compound conjugated antibody (e.g., IgG, ~150 kDa).
Table 1: SEC-HPLC Method Parameters
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II Bio-inert LC or equivalent |
| Column | Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
Table 2: Representative Purification Performance
| Sample | Main Peak Retention Time (min) | % Purity (Main Peak Area) | % Aggregate | % Fragment/Unreacted |
| Crude Conjugation Mixture | 8.5 | 75.2% | 5.3% | 19.5% |
| Purified Conjugate (SEC Fraction) | 8.5 | >98% | <1% | <1% |
Table 3: Yield and Recovery
| Parameter | Value |
| Starting Protein Amount | 5 mg |
| Recovered Purified Conjugate | 4.1 mg |
| Overall Recovery | 82% |
Experimental Protocols
This section details the key experimental procedures for the conjugation and subsequent purification of a biomolecule (e.g., an antibody) with a this compound linker.
Protocol 1: Labeling of an Antibody with this compound
This protocol describes the modification of a primary amine-containing biomolecule, such as an antibody, with a this compound linker that has been functionalized with an N-hydroxysuccinimide (NHS) ester (TCO-SS-NHS ester).
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-SS-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in an amine-free buffer like PBS at pH 7.4.
-
TCO-SS-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-SS-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-SS-NHS ester stock solution to the antibody solution. The optimal molar excess should be determined empirically for each biomolecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching (Optional): To terminate the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Removal of Excess Linker: Remove the unreacted TCO-SS-NHS ester and byproducts using a desalting column equilibrated with the SEC-HPLC mobile phase (e.g., 150 mM Sodium Phosphate, pH 7.0).
Protocol 2: Purification of this compound Conjugate by SEC-HPLC
This protocol details the purification of the this compound labeled antibody from the crude reaction mixture.
Materials and Equipment:
-
HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 300 Å, 2.7 µm, 7.8 x 300 mm)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0 (filtered and degassed)
-
Crude this compound conjugated antibody from Protocol 1
-
Fraction collector
Procedure:
-
System Equilibration: Equilibrate the SEC-HPLC system and column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the crude conjugate solution at 14,000 x g for 10 minutes to remove any particulates.
-
Injection: Inject 20 µL of the clarified crude conjugate solution onto the equilibrated SEC column.
-
Chromatographic Separation: Run the SEC method as described in Table 1. The conjugate, being larger than the unreacted linker and smaller impurities, will elute first. Unconjugated antibody may co-elute or elute slightly later depending on the size and conformation of the conjugate. Aggregates will elute in the void volume, earlier than the main conjugate peak.
-
Fraction Collection: Collect the fractions corresponding to the main conjugate peak.
-
Purity Analysis: Re-inject a small aliquot of the collected fraction to confirm its purity. Purity should be >98%.
-
Concentration and Buffer Exchange: Pool the pure fractions and concentrate if necessary using an appropriate method (e.g., spin concentrator). If a different final buffer is required, perform a buffer exchange.
Visualizations
The following diagrams illustrate the key workflows and concepts described in this application note.
Caption: Experimental workflow for the conjugation and purification of this compound conjugates.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in TCO-SS-Amine Conjugation Reactions
Welcome to the Technical Support Center for TCO-SS-amine conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing conjugation efficiency. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your experiments.
The this compound linker is a heterobifunctional crosslinker that facilitates a two-step bioconjugation process. The first step involves the reaction of an amine-reactive group, which can be activated to an N-hydroxysuccinimide (NHS) ester, with a primary amine on the molecule of interest (e.g., a protein or peptide) to form a stable amide bond. The second step is the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the trans-cyclooctene (TCO) moiety and a tetrazine-labeled molecule.[1][2] The incorporated disulfide (-S-S-) bond offers the advantage of being cleavable under reducing conditions.[1]
This guide will address potential pitfalls in both of these key steps to help you diagnose and resolve issues leading to low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical principle of the this compound conjugation reaction?
A1: The process involves two main reactions. Initially, the primary amine of the this compound linker is typically conjugated to a carboxyl group on a target molecule via carbodiimide chemistry (e.g., using EDC), or the amine itself can be the target for an NHS-ester functionalized molecule. More commonly, a related compound, a Tetrazine-SS-NHS ester, is used where the NHS ester reacts with primary amines (like lysine residues on a protein) to form a stable amide bond.[1] Subsequently, the TCO group reacts with a tetrazine-labeled molecule through a rapid and specific bioorthogonal iEDDA cycloaddition.[1]
Q2: What are the ideal reaction conditions for the initial amine conjugation step?
A2: For the reaction of an NHS ester with a primary amine, a pH range of 7.2 to 9.0 is generally recommended. Common buffers used are phosphate-buffered saline (PBS), HEPES, or borate buffer. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the NHS ester.
Q3: What are the recommended conditions for the TCO-tetrazine click reaction?
A3: The TCO-tetrazine ligation is robust and can be performed in a variety of aqueous buffers, with PBS at pH 7.4 being a common choice. The reaction is exceptionally fast and typically proceeds to completion within 30 to 60 minutes at room temperature. For less reactive partners or at lower temperatures (e.g., 4°C), the incubation time can be extended.
Q4: Do I need a catalyst for the TCO-tetrazine reaction?
A4: No, the TCO-tetrazine reaction is a catalyst-free "click chemistry" reaction. This is a significant advantage for biological applications as it avoids the use of potentially cytotoxic copper catalysts.
Q5: How can I confirm that my conjugation has been successful?
A5: Several analytical techniques can be used to verify conjugation. SDS-PAGE will show a shift in the molecular weight of a protein conjugate. Mass spectrometry (MALDI-TOF or LC-MS) can confirm the mass of the final conjugate. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is useful for monitoring the reaction progress and separating the conjugated product from the starting materials.
Troubleshooting Guide
Low or no yield in your this compound conjugation can stem from issues in either the initial amine labeling or the subsequent TCO-tetrazine ligation. The following table outlines common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Amine Labeling | Hydrolysis of NHS ester: The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. | - Allow the NHS ester reagent to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.- Avoid aqueous storage of the NHS ester. |
| Suboptimal pH: The reaction between NHS esters and primary amines is pH-dependent. | - Maintain the reaction buffer pH between 7.2 and 8.5. | |
| Presence of competing nucleophiles: Buffers or solutions containing primary amines (e.g., Tris, glycine) will compete with the target molecule. | - Perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the conjugation. | |
| Low concentration of the target molecule: Dilute solutions can favor the hydrolysis of the NHS ester over the desired conjugation reaction. | - For proteins, it is recommended to work with concentrations of 1-10 mg/mL. | |
| Low or No TCO-Tetrazine Ligation | Degradation of TCO or Tetrazine: While generally stable, prolonged exposure to certain conditions can lead to degradation. Some tetrazines may be less stable at basic pH. | - Store reagents as recommended, protected from light and moisture.- If tetrazine instability is a concern, consider performing the reaction at a more neutral pH (7.2-7.5). |
| Incorrect stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. | - Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is often recommended. | |
| Steric hindrance: The accessibility of the TCO or tetrazine moiety may be limited by the structure of the conjugated molecules. | - Consider using linkers with longer spacer arms to reduce steric hindrance. | |
| Inconsistent Results | Variability in reagent quality: Repeated freeze-thaw cycles or improper storage can degrade reagents. | - Aliquot reagents into single-use vials to avoid multiple freeze-thaw cycles.- Always use high-quality, anhydrous solvents for stock solutions. |
| Inaccurate concentration determination: Incorrect estimation of the starting material concentrations will lead to suboptimal molar ratios. | - Accurately determine the concentration of your biomolecules before each reaction. |
Experimental Protocols
Protocol 1: Protein Labeling with Tetrazine-SS-NHS Ester
This protocol provides a general procedure for labeling a protein with primary amines using a Tetrazine-SS-NHS ester.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
-
Tetrazine-SS-NHS Ester Stock Solution Preparation:
-
Allow the vial of Tetrazine-SS-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the Tetrazine-SS-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.
-
Remove the excess, unreacted Tetrazine-SS-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the click reaction between a tetrazine-labeled molecule and a TCO-labeled molecule.
-
Reactant Preparation:
-
Prepare the tetrazine-labeled and TCO-labeled molecules in a compatible buffer, such as PBS, pH 7.4.
-
-
Reaction Mixture:
-
Combine the tetrazine- and TCO-modified molecules. A 1.05 to 1.5 molar excess of the tetrazine-containing molecule is often recommended.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature. For slower reactions or when working at 4°C, incubation can be extended to 2 hours or longer.
-
-
Analysis and Purification:
-
The resulting conjugate can be used for downstream applications. If necessary, purify the conjugate from unreacted starting materials using standard chromatography techniques like size-exclusion chromatography.
-
Data Summary
Reaction Kinetics
The rate of the inverse-electron-demand Diels-Alder reaction is highly dependent on the specific structures of the tetrazine and TCO used.
| Tetrazine Derivative | TCO Derivative | Rate Constant (M⁻¹s⁻¹) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | Not specified |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 | MeOH, 25°C |
| Note: The specific rate for a Tetrazine-SS-NHS ester will depend on the tetrazine core structure. |
NHS Ester Stability
The stability of the NHS ester is pH-dependent, with the rate of hydrolysis increasing at higher pH.
| pH | Half-life at 0°C | Half-life at 25°C |
| 7.0 | Several hours | ~4-5 hours |
| 8.0 | ~1-2 hours | ~30 minutes |
| 8.5 | < 1 hour | ~10 minutes |
Visualizations
References
Technical Support Center: Optimizing TCO-SS-Amine to Protein Conjugation
Welcome to the technical support center for optimizing your TCO-SS-amine to protein conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of TCO-NHS ester to protein for efficient labeling?
The optimal molar ratio can vary depending on the protein's molecular weight, the number of available primary amines (e.g., lysine residues), and the desired degree of labeling (DOL).[1] A common starting point is a 10-fold to 20-fold molar excess of the TCO-NHS ester to the protein.[1][2][3] For more concentrated protein solutions (≥ 5 mg/mL), a 10-fold molar excess may be sufficient, while for more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess is recommended to favor the reaction over hydrolysis of the NHS ester.[4] It is highly recommended to perform a series of labeling reactions with varying molar ratios to determine the optimal condition for your specific protein and application.
Q2: What is the recommended buffer and pH for the TCO-NHS ester-protein labeling reaction?
The reaction of NHS esters with primary amines is pH-dependent. It is crucial to use an amine-free buffer to prevent the buffer from competing with the protein for reaction with the NHS ester. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, or borate buffer. The optimal pH range for the labeling reaction is between 7.2 and 9.0. A slightly alkaline pH (8.3-8.5) is often recommended to ensure the primary amines are deprotonated and thus more nucleophilic. Avoid buffers containing primary amines such as Tris or glycine.
Q3: My protein has a low concentration. How can I improve labeling efficiency?
Low protein concentrations can lead to inefficient labeling due to the competing hydrolysis of the NHS ester. To improve efficiency, it is recommended to use a higher molar excess of the TCO-NHS ester, in the range of 20- to 50-fold. If possible, concentrate your protein solution to 1-5 mg/mL before labeling.
Q4: The disulfide (SS) bond in my this compound linker seems to be cleaving unexpectedly. What could be the cause?
The disulfide bond is susceptible to cleavage by reducing agents. Ensure that your buffers and solutions are free from reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or high concentrations of beta-mercaptoethanol.
Q5: Is a catalyst required for the TCO-tetrazine click reaction that follows the initial protein labeling?
No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic. This catalyst-free nature makes it particularly well-suited for applications in biological systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-NHS Ester | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive. | - Allow the TCO-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use. |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer. | |
| Competing primary amines in the buffer: Buffers like Tris or glycine will compete with the protein for the NHS ester. | - Use an amine-free buffer for the reaction. If your protein is in a buffer containing amines, perform a buffer exchange before labeling. | |
| Low Protein/Molecule Concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction. | - Concentrate your protein solution to 1-5 mg/mL before labeling. - For dilute protein solutions, increase the molar excess of the TCO-NHS ester (20- to 50-fold is recommended). | |
| Protein Aggregation/Precipitation during Labeling | Over-labeling: Excessive labeling can alter the protein's properties and lead to precipitation. | - Reduce the molar ratio of the TCO-NHS ester to the protein. |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can contribute to protein instability. | - Optimize buffer conditions. Ensure the pH is within the protein's stability range. | |
| Low Protein Recovery after Purification | Precipitation during Conjugation: Protein aggregation can lead to precipitation and loss of material. | - See "Protein Aggregation" troubleshooting recommendations. |
| Non-specific Binding during Purification: The conjugated protein may adhere to purification columns or membranes. | - Adjust the purification strategy. Consider using a different type of chromatography or a different membrane material for dialysis. | |
| Unexpected Cleavage of the Disulfide Bond | Presence of Reducing Agents: The disulfide (SS) bond in the linker is susceptible to cleavage by reducing agents. | - Ensure that no reducing agents such as DTT, TCEP, or high concentrations of beta-mercaptoethanol are present in your buffers. |
Experimental Protocols
Protocol 1: Labeling of Proteins with TCO-NHS Ester
This protocol describes the general procedure for labeling a protein with a primary amine (e.g., lysine residue) using a TCO-NHS ester.
Materials:
-
Protein of interest
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve or buffer exchange your protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction:
-
Add the required amount of the TCO-NHS ester stock solution to your protein solution.
-
For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the NHS ester.
-
For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.
-
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the click reaction between a TCO-labeled protein and a tetrazine-labeled molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-labeled molecule
-
Compatible reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare your TCO-labeled protein and tetrazine-labeled molecule in a compatible buffer.
-
Reaction Mixture: Combine the TCO- and tetrazine-modified molecules in the desired molar ratio. A 1.05 to 1.5 molar excess of the tetrazine component is often recommended to ensure complete reaction of the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation time can be extended up to 2 hours or performed at 37°C.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| TCO-NHS Ester:Protein Molar Ratio | 10:1 to 50:1 (depending on protein concentration) | |
| Protein Concentration for Labeling | 1-5 mg/mL | |
| Reaction Buffer pH for NHS Ester Labeling | 7.2 - 9.0 | |
| NHS Ester Labeling Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | |
| Tetrazine:TCO Molar Ratio for Ligation | 1.05:1 to 1.5:1 | |
| TCO-Tetrazine Ligation Incubation Time | 30-60 minutes at room temperature |
Visualizations
Caption: Experimental workflow for two-step protein conjugation.
Caption: Troubleshooting logic for low labeling efficiency.
References
preventing premature cleavage of TCO-SS-amine disulfide bond
Welcome to the Technical Support Center for the TCO-SS-Amine linker. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on preventing the premature cleavage of the disulfide bond in the this compound linker. Here, you will find a troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and essential data to help you optimize your experimental conditions and ensure the stability of your conjugates.
Troubleshooting Guide: Preventing Premature Disulfide Bond Cleavage
This guide addresses the common issue of unexpected cleavage of the disulfide bond in the this compound linker during bioconjugation, purification, and storage.
| Issue | Potential Cause | Recommended Solution |
| Loss of Conjugated Molecule | Presence of Reducing Agents | - Ensure all buffers are freshly prepared with high-purity water and reagents. - Avoid using buffers containing known reducing agents such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP), unless intended for cleavage. - Be aware of potential low-level reducing contaminants in reagents like Tris buffers or from microbial growth in older buffer stocks. |
| Suboptimal pH | - Maintain a slightly acidic to neutral pH (6.0-7.5) for all buffers used in purification and storage.[1] - Avoid alkaline conditions (pH > 8.0) as they can promote disulfide exchange reactions, especially in the presence of free thiols. | |
| Contamination with Heavy Metal Ions | - Use metal chelators such as EDTA in your buffers to sequester metal ions that can catalyze disulfide reduction. | |
| Microbial Contamination | - Filter-sterilize all buffers and store them at 4°C. - For long-term storage, consider preparing buffers from sterile, pyrogen-free water and storing them in sterile containers. | |
| Instability During Storage | - Store the this compound linker and its conjugates at -20°C or -80°C in a desiccated, light-protected environment.[2][3] - For solutions, flash-freeze in a suitable storage buffer (e.g., PBS, pH 7.2-7.4) and store at -80°C. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature cleavage of the this compound disulfide bond?
A1: The primary cause of premature cleavage is the presence of reducing agents in the experimental workflow. Disulfide bonds are susceptible to reduction by thiol-containing compounds like DTT and BME, as well as non-thiol reducing agents like TCEP. Even trace amounts of these agents can lead to significant cleavage over time.
Q2: How can I detect if my this compound linker has been prematurely cleaved?
A2: Premature cleavage can be detected by quantifying the presence of free thiol groups in your sample using Ellman's test. An increase in the number of free thiols compared to a control sample indicates disulfide bond reduction. You can also use analytical techniques like HPLC or mass spectrometry to identify the cleaved products.
Q3: What pH range is optimal for maintaining the stability of the disulfide bond?
A3: A slightly acidic to neutral pH range of 6.0 to 7.5 is generally recommended for storing and handling disulfide-containing molecules to minimize disulfide exchange reactions.[1] Alkaline conditions (pH > 8.0) can increase the rate of disulfide cleavage, especially in the presence of nucleophiles.
Q4: Can components of my buffer, other than reducing agents, affect disulfide bond stability?
A4: Yes, certain buffer components can indirectly affect disulfide stability. For example, buffers that support microbial growth can lead to the introduction of reducing substances. Additionally, the presence of heavy metal ions can catalyze the reduction of disulfide bonds. Using high-purity reagents and including a chelating agent like EDTA can help mitigate these effects.
Q5: What are the recommended storage conditions for this compound and its conjugates?
A5: The this compound linker should be stored at -20°C and protected from light.[2] For conjugated molecules, it is recommended to store them in a suitable buffer at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Data Presentation
| Parameter | Condition | Effect on Disulfide Bond Stability |
| pH | < 6.0 | Generally stable |
| 6.0 - 7.5 | Optimal for stability | |
| > 8.0 | Increased risk of cleavage/scrambling | |
| Temperature | 4°C | Recommended for short-term storage |
| -20°C | Good for mid-term storage | |
| -80°C | Recommended for long-term storage | |
| Reducing Agents | DTT, BME, TCEP | Rapid cleavage |
| Chelating Agents | EDTA | Can improve stability by sequestering metal ions |
Experimental Protocols
Protocol 1: Assessment of Disulfide Bond Integrity using Ellman's Test
This protocol describes a method to quantify the number of free thiol groups in a sample, which can be used to assess the extent of premature disulfide bond cleavage.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine hydrochloride (for standard curve)
-
Sample containing the this compound conjugate
-
Control sample (conjugate known to be intact)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Preparation of Cysteine Standards:
-
Prepare a 1.5 mM stock solution of cysteine hydrochloride in Reaction Buffer.
-
Perform serial dilutions to create a standard curve (e.g., 1.25, 1.0, 0.75, 0.5, 0.25, 0 mM).
-
-
Sample Preparation:
-
Dilute the this compound conjugate sample and the control sample to a suitable concentration in the Reaction Buffer.
-
-
Assay:
-
To 50 µL of each standard and sample in a 96-well plate, add 200 µL of the DTNB solution.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mM cysteine) from all readings.
-
Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve.
-
Determine the concentration of free thiols in your samples using the standard curve. An increased concentration of free thiols in your test sample compared to the control indicates disulfide bond cleavage.
-
Visualizations
Caption: Troubleshooting flowchart for premature disulfide cleavage.
References
how to avoid NHS ester hydrolysis with TCO-SS-amine linkers
Welcome to the technical support center for TCO-SS-NHS ester linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding hydrolysis of the N-hydroxysuccinimide (NHS) ester and to ensure successful bioconjugation experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to optimize your workflow.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a critical issue with my TCO-SS-NHS ester linker?
A1: NHS ester hydrolysis is a chemical reaction where the NHS ester on your linker reacts with water, converting it into an inactive carboxylic acid and releasing free N-hydroxysuccinimide (NHS). This is a critical issue because the hydrolyzed linker can no longer react with the primary amine on your target molecule (e.g., a lysine residue on a protein). This directly competes with your desired conjugation reaction, leading to significantly lower yields of your TCO-labeled biomolecule.
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The stability of the NHS ester on your TCO-SS-linker is mainly influenced by three factors:
-
pH: The rate of hydrolysis dramatically increases with a rise in pH.[1][2]
-
Temperature: Higher temperatures accelerate the rate of both the desired aminolysis (conjugation) and the competing hydrolysis reaction.
-
Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in your buffer will compete with your target molecule, reducing conjugation efficiency.[1]
Q3: What is the optimal pH for conducting a conjugation reaction with a TCO-SS-NHS ester?
A3: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine on your target molecule is sufficiently deprotonated to be nucleophilic and minimizing the rate of NHS ester hydrolysis. The generally accepted optimal pH range for NHS ester reactions is 7.2 to 8.5.[1][2] A pH of 8.3-8.5 is often recommended as a starting point.
Q4: How should I prepare and store my TCO-SS-NHS ester reagents to minimize hydrolysis?
A4: Proper storage and handling are crucial. TCO-SS-NHS esters are moisture-sensitive. They should be stored at -20°C or -80°C in a desiccated container. Before opening, the vial must be allowed to equilibrate to room temperature to prevent moisture from the air condensing onto the reagent. It is highly recommended to prepare stock solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
Q5: What is the purpose of the disulfide (SS) bond in the TCO-SS-NHS ester linker?
A5: The disulfide bond provides a cleavable linkage. This is advantageous in applications like drug delivery, where the release of a conjugated payload is desired under specific conditions. The disulfide bond is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or TCEP.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with TCO-SS-NHS Ester | Hydrolysis of NHS ester: The reagent was exposed to moisture, or the reaction buffer pH was too high. | - Allow the TCO-SS-NHS ester vial to warm to room temperature before opening to prevent condensation. - Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use. - Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 and is free of primary amines. |
| Suboptimal pH: The pH of the reaction buffer is too low, leading to protonated (unreactive) primary amines on the target molecule. | - Confirm the pH of your reaction buffer is between 7.2 and 8.5. Phosphate, borate, or bicarbonate buffers are recommended. | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | - Perform a buffer exchange to a compatible buffer (e.g., PBS, HEPES, Borate buffer) before starting the conjugation. | |
| Low Biomolecule Concentration: Dilute solutions favor the competing hydrolysis reaction over the bimolecular conjugation reaction. | - If possible, increase the concentration of your protein or biomolecule to 1-5 mg/mL. | |
| Unexpected Cleavage of the Disulfide Bond | Presence of Reducing Agents: The buffer or sample contains reducing agents like DTT, TCEP, or high concentrations of thiols. | - Ensure that your buffers and samples are free from reducing agents unless cleavage is the intended step. |
| Poor Solubility of the Reagent | Hydrophobicity of the Linker: The TCO-SS-NHS ester may have limited solubility in aqueous buffers. | - Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. |
Data Presentation
The stability of the NHS ester is highly dependent on pH. The half-life is the time it takes for 50% of the reactive ester to hydrolyze.
Table 1: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | |
| 8.6 | 4 | 10 minutes | |
| 7.0 | Ambient | ~7 hours | |
| 9.0 | Ambient | Minutes |
Note: This data is for general NHS esters. The exact half-life can vary based on the specific structure of the linker.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Labeling a Protein with TCO-SS-NHS Ester
This protocol outlines the steps for conjugating a TCO-SS-NHS ester to a primary amine-containing protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-SS-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange into a suitable buffer like PBS.
-
-
TCO-SS-NHS Ester Stock Solution Preparation:
-
Allow the vial of TCO-SS-NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the TCO-SS-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-SS-NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted TCO-SS-NHS ester and the NHS byproduct from the labeled protein using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Assessing the Activity of Your NHS Ester Reagent
If you suspect your TCO-SS-NHS ester has hydrolyzed, you can perform a simple test to check its activity. This procedure is based on measuring the release of NHS, which absorbs light at 260 nm.
Procedure:
-
Dissolve 1-2 mg of the TCO-SS-NHS ester in 2 mL of an amine-free buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a control tube with 2 mL of the same buffer.
-
Measure the initial absorbance at 260 nm of the NHS ester solution against the buffer blank. A high initial reading may indicate some prior hydrolysis.
-
To induce complete hydrolysis, add 100 µL of 0.5-1.0 N NaOH to 1 mL of the reagent solution.
-
Immediately (within 1 minute) measure the absorbance at 260 nm again.
-
Interpretation: If the absorbance after adding NaOH is significantly greater than the initial absorbance, the reagent is still active. If there is little to no change, the NHS ester has likely fully hydrolyzed and is inactive.
Mandatory Visualizations
Here are diagrams illustrating key processes and structures relevant to your experiments.
Caption: Competing reaction pathways for TCO-SS-NHS esters.
Caption: General experimental workflow for protein labeling.
Caption: Key functional components of a TCO-SS-NHS ester linker.
References
Technical Support Center: TCO-SS-amine and Thiol-Containing Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on using TCO-SS-amine, with a focus on understanding and mitigating side reactions when working with thiol-containing buffers like Dithiothreitol (DTT) and 2-Mercaptoethanol (BME).
Frequently Asked Questions (FAQs)
Q1: What is the intended function of the disulfide bond in this compound?
The disulfide bond (-SS-) in this compound is a cleavable linker.[1][2][3] It is designed to be stable under physiological conditions but can be readily cleaved by reducing agents that contain thiols, such as DTT, or by non-thiol reducing agents like TCEP. This allows for the release of a conjugated molecule under specific reducing conditions.
Q2: Can I use DTT or BME in my reaction buffer with this compound?
While DTT and BME are effective at cleaving the disulfide bond, they can also induce a significant side reaction. Thiol-containing reagents can cause the isomerization of the reactive trans-cyclooctene (TCO) to its unreactive cis-cyclooctene (CCO) isomer.[4][5] Once isomerized, the TCO group will no longer participate in the bioorthogonal click reaction with tetrazine.
Q3: What is the primary side reaction of this compound with thiol-containing buffers?
The primary side reaction is the thiol-mediated isomerization of the TCO group to the inactive CCO isomer. This reaction is thought to proceed through a radical-mediated mechanism and is dependent on factors such as pH, temperature, and the concentration of the thiol reagent.
Q4: Are some TCO derivatives more susceptible to this side reaction than others?
Q5: Is there an alternative to DTT or BME for cleaving the disulfide bond?
Yes, Tris(2-carboxyethyl)phosphine (TCEP) is a highly recommended alternative. TCEP is a non-thiol-based reducing agent and is therefore not expected to cause the isomerization of the TCO group. It is effective over a broad pH range and is more stable than DTT.
Q6: How can I monitor the cleavage of the disulfide bond and the potential isomerization of the TCO group?
The cleavage of the disulfide bond can be monitored by observing the disappearance of the starting material and the appearance of the cleaved products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The isomerization of the TCO group can also be monitored by HPLC, as the CCO isomer will have a different retention time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no tetrazine click reaction yield after treatment with a thiol-containing buffer. | The TCO group on your this compound has likely isomerized to the inactive CCO form due to the presence of thiols (e.g., DTT, BME). | 1. Use a non-thiol reducing agent: Switch to TCEP for the cleavage of the disulfide bond.2. Optimize reaction conditions: If you must use a thiol-containing buffer, minimize the incubation time, lower the pH (if compatible with your experiment), and use the lowest effective concentration of the thiol reagent.3. Sequential reaction: If possible, perform the TCO-tetrazine click reaction first, and then introduce the thiol-containing reagent to cleave the disulfide bond. |
| Inconsistent conjugation results. | The extent of TCO isomerization can be time-dependent. Variable incubation times with the thiol-containing buffer will lead to varying amounts of active this compound. | 1. Standardize incubation times: Ensure that all samples are incubated with the thiol-containing buffer for the exact same amount of time.2. Work quickly: Minimize the time the this compound is exposed to the thiol-containing buffer before the click reaction. |
| Difficulty purifying the final product. | The presence of excess reducing agent (DTT or BME) can interfere with downstream applications or purification steps. | 1. Remove excess reducing agent: Use a desalting column or spin filtration to remove the reducing agent before proceeding to the next step.2. Use TCEP: TCEP often does not need to be removed before subsequent reactions, such as maleimide conjugations, simplifying the workflow. |
Quantitative Data Summary
The following table summarizes the stability of different TCO derivatives in the presence of thiol-containing reagents, as reported in the literature. While data for this compound is not specifically available, these values provide an indication of the potential for isomerization.
| TCO Derivative | Thiol Reagent & Concentration | Conditions | Isomerization/Decomposition | Reference |
| d-TCO | 30 mM mercaptoethanol | pH 7.4 | 43% isomerization after 5 hours | |
| d-TCO | 30 mM mercaptoethanol | pH 6.8 | 44% isomerization after 48 hours | |
| s-TCO | High thiol concentrations (30 mM) | - | Rapid isomerization | |
| TCO derivative | 0.12 μM 3-mercapto-2-pentanone | Phosphate buffer | Half-life of 0.6 hours |
Experimental Protocols
Protocol 1: Cleavage of Disulfide Bond in this compound using TCEP
This protocol describes a general method for the selective cleavage of the disulfide bond in a this compound conjugate using TCEP.
Materials:
-
This compound conjugate solution
-
TCEP hydrochloride solution (e.g., 0.5 M in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column or spin filter
Procedure:
-
Prepare the this compound conjugate in PBS at a suitable concentration.
-
Add TCEP solution to the conjugate solution to a final concentration of 20-50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
(Optional) If required for downstream applications, remove excess TCEP using a desalting column or spin filtration according to the manufacturer's instructions.
-
The resulting solution contains the cleaved product with a free thiol group.
Protocol 2: Monitoring TCO Isomerization by HPLC
This protocol provides a general method for analyzing the potential isomerization of this compound to CCO-SS-amine in the presence of a thiol-containing buffer.
Materials:
-
This compound
-
Thiol-containing buffer (e.g., 50 mM DTT in PBS, pH 7.4)
-
Control buffer (PBS, pH 7.4)
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it into the thiol-containing buffer and the control buffer to a final concentration of approximately 1 mg/mL.
-
Incubate both solutions at room temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), inject an aliquot of each solution onto the HPLC system.
-
Elute the compounds using a linear gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor the chromatogram at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Compare the chromatograms of the samples incubated in the thiol-containing buffer to the control buffer. The appearance of a new peak with a different retention time in the thiol-treated sample is indicative of CCO formation. The peak areas can be used to quantify the extent of isomerization over time.
Visualizations
Figure 1. Intended reaction pathway of this compound.
Figure 2. Troubleshooting workflow for low conjugation yield.
Figure 3. Thiol-mediated TCO isomerization side reaction.
References
- 1. This compound, 2918774-85-1 | BroadPharm [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving TCO-SS-amine reaction kinetics and efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCO-SS-amine and related chemistries. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the TCO-tetrazine reaction? A1: The reaction between a trans-cyclooctene (TCO) and a tetrazine proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[2][3] This bioorthogonal reaction is known for its high selectivity and biocompatibility.[2][4]
Q2: How fast is the TCO-tetrazine ligation? A2: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions currently known. Second-order rate constants can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹, and in some cases up to 1 x 10⁶ M⁻¹s⁻¹. The precise rate is highly dependent on the specific structures of the TCO and tetrazine derivatives used.
Q3: What factors influence the speed of the TCO-tetrazine reaction? A3: The reaction kinetics are primarily influenced by the electronic properties and strain of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction. Additionally, increased ring strain in the TCO molecule leads to faster kinetics. Conversely, steric hindrance around the reactive moieties can slow the reaction.
Q4: What is the optimal pH for the this compound reaction workflow? A4: This is a two-step process with different pH requirements.
-
Step 1 (Amine Labeling): The initial labeling of a primary amine with an NHS ester (e.g., Tetrazine-SS-NHS ester) should be performed in a buffer with a pH between 7.2 and 9.0 to ensure efficient acylation while minimizing hydrolysis of the NHS ester.
-
Step 2 (TCO-Tetrazine Ligation): The TCO-tetrazine click reaction itself is tolerant of a wide pH range, typically from pH 5 to 9.
Q5: How can I monitor the progress of my TCO-tetrazine reaction? A5: The reaction can be conveniently monitored using a UV-Vis spectrophotometer. Progress is tracked by observing the disappearance of the characteristic absorbance of the tetrazine moiety, which is typically around 520-550 nm.
Q6: What is the purpose of the disulfide (SS) bond in the this compound linker? A6: The disulfide bond serves as a cleavable linkage. This is a valuable feature for applications where the controlled release of a conjugated molecule is desired. The bond can be cleaved using common laboratory reducing agents like Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or glutathione.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process involving an initial amine labeling followed by the TCO-tetrazine click reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with NHS Ester | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and hydrolyzes in aqueous solutions, rendering it inactive. | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous solvents (e.g., DMSO or DMF) immediately before use.- Perform the conjugation promptly after adding the NHS ester to the aqueous buffer. |
| Suboptimal pH: The reaction between NHS esters and primary amines is highly pH-dependent. | - Perform the labeling reaction in an amine-free buffer (e.g., PBS, HEPES) with a pH between 7.2 and 8.5. | |
| Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) compete with the target molecule for the NHS ester. | - Ensure all buffers used for the labeling step are free from primary amines.- If your molecule is in an amine-containing buffer, perform a buffer exchange before labeling.- Tris buffer can be used to quench the reaction after it is complete. | |
| Low Molecule Concentration: Dilute solutions can lead to inefficient labeling due to competing hydrolysis. | - If possible, increase the concentration of your target biomolecule (e.g., 1-10 mg/mL for proteins). | |
| Low TCO-Tetrazine Click Reaction Yield | Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction. | - Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion. |
| Degradation of Reactants: Tetrazine and TCO moieties can degrade under certain conditions (e.g., presence of nucleophiles, UV light). | - Use freshly prepared solutions.- Store reagents under recommended conditions (e.g., -20°C, desiccated, protected from light). | |
| Steric Hindrance / TCO Masking: Bulky molecules attached to the TCO or tetrazine can sterically hinder the reaction. Hydrophobic interactions can also "mask" the TCO, making it non-reactive. | - Incorporate a flexible hydrophilic spacer (e.g., PEG) into your linker design to improve accessibility and solubility. | |
| Precipitation of Reactants/Product: The hydrophobicity of the reactive moieties can sometimes lead to solubility issues and aggregation. | - Use linkers containing hydrophilic PEG spacers to improve the solubility of the labeled molecules.- Perform the reaction at a lower concentration if aggregation is observed. | |
| Unexpected Cleavage of Disulfide Bond | Presence of Reducing Agents: The disulfide bond is susceptible to cleavage by reducing agents. | - Ensure that no reducing agents such as DTT or TCEP are present in your buffers during the conjugation and purification steps, unless cleavage is intended. |
Data Summary
TCO-Tetrazine Reaction Kinetics
The rate of the inverse-electron-demand Diels-Alder reaction is highly dependent on the specific tetrazine and TCO derivatives used.
| Tetrazine Derivative | TCO Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2,000 |
| Methyl-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | ~1,000 |
| Hydrogen-substituted tetrazines | TCO derivatives | Aqueous Media | N/A | up to 30,000 |
| Various tetrazine scaffolds | TCO-PEG₄ | DPBS | 37 | 1,100 - 73,000 |
NHS Ester Hydrolysis
The stability of the NHS ester is pH-dependent, with the rate of hydrolysis increasing at higher pH.
| pH | Half-life (t₁/₂) at 0°C, Aqueous |
| 7.0 | 4-5 hours |
| 8.0 | ~1 hour |
| 8.6 | ~10 minutes |
| (Data is generalized; specific rates depend on the full linker structure.) |
Experimental Protocols
Protocol 1: Labeling of Amine-Containing Proteins with Tetrazine-SS-NHS Ester
This protocol outlines a general procedure for labeling a protein's primary amines (e.g., lysine residues) with a Tetrazine-SS-NHS ester.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.5.
-
Protein Preparation: Dissolve or buffer exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-SS-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the required amount of the Tetrazine-SS-NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. For lower protein concentrations (< 5 mg/mL), a higher excess (20- to 50-fold) may be required.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted Tetrazine-SS-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
This protocol describes the click reaction between the tetrazine-labeled protein from Protocol 1 and a TCO-containing molecule.
-
Preparation: Prepare the TCO-containing molecule and the purified tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the volumes of each solution needed to achieve the desired molar ratio. A 1:1 or a slight excess of the tetrazine-labeled molecule (1.05-1.5 fold) is typical.
-
Conjugation Reaction: Mix the TCO and tetrazine-containing solutions.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For less reactive partners or lower concentrations, the incubation can be extended or performed at 37°C.
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography or other appropriate methods.
-
Storage: Store the final conjugate at 4°C until ready for use.
Visual Guides
Caption: A typical experimental workflow for a two-step TCO-tetrazine conjugation.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction mechanism.
Caption: A logical workflow for troubleshooting low-yield TCO-tetrazine reactions.
References
addressing steric hindrance in TCO-tetrazine ligation
Welcome to the technical support center for TCO-tetrazine click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, with a specific focus on addressing steric hindrance to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my TCO-tetrazine ligation?
A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of TCO-tetrazine ligation, if the TCO and tetrazine moieties are attached to large, bulky molecules (like antibodies or nanoparticles), their physical size can prevent the reactive groups from approaching each other effectively.[1][2] This can lead to significantly slower reaction rates or incomplete ligation.[2][3] The bulky dihydropyrazine product formed during the reaction can also be sterically hindered by the surface of a large molecule like an antibody.[3]
Q2: My ligation reaction is slow or the yield is low. Could steric hindrance be the cause?
A2: Yes, steric hindrance is a common cause of slow or low-yielding TCO-tetrazine reactions, especially when working with large biomolecules. Other potential causes include the degradation of reactants, suboptimal stoichiometry, inaccurate quantification of reactants, or precipitation of reactants or products.
Q3: How can I overcome steric hindrance in my experiments?
A3: A primary strategy is to introduce a flexible spacer, such as a polyethylene glycol (PEG) linker, between the reactive moiety (TCO or tetrazine) and the larger molecule. This increases the distance and flexibility, allowing the reactive groups to access each other more easily. Using TCOs with increased ring strain can also lead to faster kinetics, which may help overcome some steric challenges.
Q4: How do the structures of the TCO and tetrazine affect the reaction rate?
A4: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives used. Generally, increasing the electron density of the TCO (using electron-donating groups) and lowering the electron density of the tetrazine (using electron-withdrawing groups) will increase the reaction rate. Additionally, increased ring strain in the TCO molecule leads to faster kinetics. Less sterically hindered TCOs and tetrazines will also react faster.
Q5: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A5: While a 1:1 stoichiometry is the theoretical ideal, it is often recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule to drive the reaction to completion. However, the optimal ratio can vary and should be determined empirically for your specific system.
Q6: What are the recommended reaction conditions (buffer, pH, temperature)?
A6: The TCO-tetrazine ligation is robust and works well in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is typically efficient within a pH range of 6 to 9. The reaction is exceptionally fast and can often be completed at room temperature (25°C) within 30 to 60 minutes. For less reactive partners or to further accelerate the reaction, incubating at 37°C or 40°C can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | Steric Hindrance: Bulky molecules are preventing the TCO and tetrazine from interacting. | Introduce a Spacer: Use TCO or tetrazine reagents with a flexible PEG linker to increase accessibility. |
| Degradation of Reactants: Tetrazines can degrade in aqueous media; TCOs can be sensitive to thiols or UV light. | Use freshly prepared solutions. Store reagents under appropriate conditions (desiccated, protected from light). | |
| Suboptimal Stoichiometry: Incorrect molar ratio of TCO to tetrazine. | Empirically optimize the molar ratio. A slight excess of one component (often 1.5-2 fold of tetrazine) can be beneficial. | |
| Low Product Yield | Precipitation of Reactants/Product: Hydrophobic reagents may have poor solubility in aqueous buffers. | Improve Solubility: Use PEGylated TCO or tetrazine reagents. A small amount of a compatible organic co-solvent (e.g., DMSO, DMF) can be added, but verify its compatibility with your system. |
| Side Reactions: Impurities in starting materials or oxidation of sensitive molecules. | Purify reactants before use. Degas solutions if your molecules are oxygen-sensitive. | |
| Inaccurate Quantification: Incorrect concentrations of stock solutions. | Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your TCO and tetrazine stock solutions. | |
| High Background or Non-specific Binding | Excess Unreacted Reagent: Residual TCO or tetrazine reagents can cause non-specific interactions. | After the initial labeling step, remove excess, unreacted NHS ester reagent using a desalting column or dialysis. |
| Hydrophobic Interactions: Some TCO or tetrazine reagents are hydrophobic. | Consider using more hydrophilic (e.g., PEGylated) linkers to minimize non-specific binding. |
Quantitative Data Summary: Reaction Kinetics
The rate of the inverse-electron-demand Diels-Alder (IEDDA) reaction is highly dependent on the specific tetrazine and TCO derivatives used. Second-order rate constants can range from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 M⁻¹s⁻¹ | Not specified |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 M⁻¹s⁻¹ | MeOH, 25°C |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 M⁻¹s⁻¹ | Water, 25°C |
| MeEVE | TCO-PEG4 | 2750 M⁻¹s⁻¹ | DPBS, 37°C |
Experimental Protocols
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol describes a general procedure for labeling a protein with primary amines (e.g., lysine residues) using a TCO-NHS ester.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine, as they will compete in the labeling reaction.
-
Protein Preparation: Dissolve or buffer exchange your protein into the reaction buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to your protein solution. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be required.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM and incubating for 5-15 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis. The TCO-labeled protein is now ready for conjugation.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol outlines the click reaction between a TCO-labeled molecule and a tetrazine-labeled molecule.
-
Reactant Preparation: Prepare your TCO-labeled and tetrazine-labeled proteins in a compatible buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A slight excess of the tetrazine-labeled protein (e.g., 1.5 molar equivalents) is often recommended.
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature. Depending on the reactants, the time can be extended or the temperature adjusted (e.g., overnight at 4°C or 30 minutes at 37°C).
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's absorbance, which is typically around 520 nm.
-
Purification: The final conjugate can be purified from any unreacted starting material using methods like size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Visualizations
Caption: Mechanism of TCO-tetrazine ligation and the inhibitory effect of steric hindrance.
Caption: A troubleshooting workflow for slow or incomplete TCO-tetrazine reactions.
Caption: Using PEG linkers to mitigate steric hindrance in TCO-tetrazine ligation.
References
TCO-SS-amine stability issues and proper storage conditions
Welcome to the technical support center for TCO-SS-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper handling of this compound, a heterobifunctional linker used in bioconjugation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional cleavable linker. It contains a trans-cyclooctene (TCO) group for catalyst-free "click chemistry" reactions with tetrazine-modified molecules, a disulfide (-SS-) bond that can be cleaved by reducing agents, and a primary amine (-NH2) for conjugation to molecules with carboxyl groups or other amine-reactive functionalities.[1][2][3] Its primary applications are in bioconjugation, such as the creation of antibody-drug conjugates (ADCs), where the cleavable disulfide linker allows for the release of a payload within the reducing environment of a cell.[]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C and protected from light.[1] For long-term storage, it is recommended to keep the compound as a solid in a desiccated environment.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in various organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF). When preparing stock solutions, it is advisable to use anhydrous solvents to prevent potential side reactions.
Q4: What is the main stability concern with the TCO group?
A4: The primary stability issue for the TCO group is its potential to isomerize to the less reactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by exposure to thiols and certain metal ions. More strained and highly reactive TCO derivatives can be more prone to isomerization.
Q5: How stable is the disulfide bond in this compound?
A5: The disulfide bond is designed to be stable under physiological conditions found in blood circulation but is intended to be cleaved in the highly reductive intracellular environment where concentrations of reducing agents like glutathione (GSH) are significantly higher. However, premature cleavage can occur in the presence of exogenous reducing agents or in environments with high free thiol concentrations.
Q6: Can the primary amine group degrade?
A6: While the primary amine is generally stable, it can undergo degradation, particularly at high temperatures in the presence of CO2, leading to the formation of byproducts. For most bioconjugation reactions performed at or below room temperature, this is not a significant concern.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no conjugation efficiency with a tetrazine-modified molecule. | Isomerization of TCO to CCO: The TCO group may have isomerized to its less reactive cis-form, which does not efficiently react with tetrazines. | - Ensure proper storage of this compound at -20°C and protected from light.- Avoid prolonged exposure to thiol-containing buffers or reagents prior to the tetrazine ligation step.- If possible, analyze the this compound reagent by NMR or HPLC to check for the presence of the CCO isomer. |
| Degradation of the tetrazine partner: The tetrazine moiety can degrade, especially if exposed to light or certain nucleophiles. | - Store the tetrazine-modified molecule according to the manufacturer's recommendations.- Prepare fresh solutions of the tetrazine partner for conjugation reactions. | |
| Premature cleavage of the linker. | Presence of unintended reducing agents: The disulfide bond is sensitive to reducing agents. | - Ensure all buffers and solutions are free from reducing agents like DTT, TCEP, or β-mercaptoethanol before the intended cleavage step.- Be aware that some cell culture media may contain components that can slowly reduce disulfide bonds. |
| Instability in serum: Some serum components can contribute to the reduction of disulfide bonds. | - For in vivo applications, consider using sterically hindered disulfide linkers if premature cleavage is observed. | |
| Difficulty conjugating the amine group of this compound to another molecule. | Suboptimal reaction conditions for amine coupling: The efficiency of amine coupling reactions (e.g., with NHS esters) is pH-dependent. | - For reactions with NHS esters, maintain a pH between 7.2 and 9.0. - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with this compound for the reaction. |
| Hydrolysis of the amine-reactive group: Activated esters like NHS esters are moisture-sensitive and can hydrolyze. | - Allow vials of activated esters to warm to room temperature before opening to prevent condensation.- Prepare stock solutions in anhydrous solvents (e.g., DMSO, DMF) immediately before use. |
Quantitative Data Summary
The stability of TCO derivatives can vary significantly based on their specific structure. The following table summarizes stability data for different TCO structures, which can provide insights into the expected stability of the TCO moiety in this compound.
| TCO Derivative | Condition | Stability Observation |
| d-TCO | Phosphate-buffered D2O, room temperature | No degradation or isomerization observed for up to 14 days. |
| d-TCO | Human serum, room temperature | >97% remained as the trans-isomer after 4 days. |
| d-TCO | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. |
| s-TCO | 30 mM ethanethiol in CD3OD-d4 | 12% isomerization after 12 hours. |
| s-TCO | High concentration of reduced glutathione (GSH), pH 7.4 | 60% isomerization in 12 hours. |
| mAb-bound TCO | in vivo (serum) | 25% deactivation (isomerization) in 24 hours. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Desired buffer or solvent for stability testing (e.g., PBS, cell culture media)
-
HPLC system with a UV detector and a suitable C18 column
-
Mobile phases (e.g., acetonitrile and water with 0.1% TFA)
-
Quenching solution (e.g., a tetrazine derivative to react with remaining active TCO)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Initiate the stability study by diluting the this compound stock solution into the test buffer/solvent to a final concentration (e.g., 1 mM).
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze by HPLC: For each time point, inject an aliquot onto the HPLC system. Monitor the disappearance of the this compound peak over time. The peak can be identified by its retention time and confirmed by mass spectrometry if available.
-
(Optional) Quench and analyze: To specifically measure the amount of active TCO remaining, a quenching step can be included. Before HPLC analysis, add an excess of a tetrazine derivative to the aliquot to react with the remaining active this compound. The disappearance of the this compound peak and the appearance of the TCO-tetrazine product peak can be monitored by HPLC.
-
Data Analysis: Plot the peak area of this compound as a function of time to determine its degradation rate and half-life under the tested conditions.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for this compound conjugation reactions.
References
impact of pH on TCO-SS-amine conjugation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the impact of pH on TCO-SS-amine conjugation efficiency. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound conjugation process?
The process typically involves a two-step bioconjugation strategy.[1][2]
-
Amine-Reactive Labeling: A primary amine-containing molecule (such as a protein) is first labeled with a trans-cyclooctene (TCO) moiety. This is commonly achieved using an N-hydroxysuccinimide (NHS) ester of a TCO linker (e.g., TCO-NHS ester).[2][3] The NHS ester reacts with the primary amine (like the ε-amino group of lysine) to form a stable amide bond.[2]
-
Bioorthogonal TCO-Tetrazine Ligation: The TCO-labeled molecule is then reacted with a tetrazine-modified molecule. This reaction, an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is known for its extremely fast kinetics and high specificity, forming a stable covalent bond.
The "this compound" linker incorporates a cleavable disulfide bond (-SS-) that allows for the release of the conjugated molecule under reducing conditions.
Q2: What is the optimal pH for labeling a protein with a TCO-NHS ester?
The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 9.0. A slightly basic pH (typically 7.2-8.5) is recommended to ensure that the primary amines on the protein are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, while minimizing the hydrolysis of the NHS ester itself.
Q3: Why is the pH so critical for the NHS ester-amine reaction?
The pH is a critical factor for two main reasons:
-
Amine Protonation: At acidic pH, primary amines are protonated (-NH3+), making them non-nucleophilic and unable to react with the NHS ester. A slightly basic pH ensures a sufficient concentration of deprotonated, reactive amines (-NH2).
-
NHS Ester Hydrolysis: The stability of the NHS ester is highly pH-dependent. At high pH, the rate of hydrolysis of the NHS ester increases significantly, where it reacts with water instead of the intended amine. This competing hydrolysis reaction reduces the efficiency of the labeling process. For example, the half-life of an NHS ester is 4-5 hours at pH 7.0, but this drops to just 10 minutes at pH 8.6 (at 4°C).
Q4: What is the impact of pH on the TCO-tetrazine iEDDA reaction?
The TCO-tetrazine ligation is generally efficient across a broad pH range, typically between pH 5 and 9. This robustness makes the reaction highly suitable for various biological applications. Unlike the NHS-ester reaction, this click chemistry step is less sensitive to minor pH fluctuations within this physiological range.
Q5: Are there any buffers that should be avoided during the NHS ester labeling step?
Yes. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the target molecule for reaction with the NHS ester, significantly lowering the labeling efficiency. It is recommended to use non-amine-containing buffers like PBS (Phosphate-Buffered Saline), HEPES, or borate buffer at the appropriate pH. If your protein is in a Tris or glycine buffer, a buffer exchange step is necessary before starting the conjugation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling with TCO-NHS Ester | Incorrect Reaction pH: The pH of the buffer is outside the optimal 7.2-8.5 range. | Verify the pH of your reaction buffer. Use amine-free buffers such as PBS, HEPES, or borate within the pH 7.2-8.5 range. |
| Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and has hydrolyzed due to improper storage or high pH. | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Perform the reaction at 4°C to minimize hydrolysis. | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or sample contains primary amines. | Perform a buffer exchange into an amine-free buffer (e.g., PBS) using dialysis or a desalting column before labeling. | |
| Low Yield in TCO-Tetrazine Reaction | Steric Hindrance: The TCO moiety on the labeled protein may be sterically inaccessible, buried within the protein's structure. | Consider using a TCO-NHS linker with a longer spacer arm (e.g., PEG) to increase the distance between the TCO group and the protein, improving its accessibility. |
| Unexpected Cleavage of Disulfide Bond | Presence of Reducing Agents: The disulfide (-SS-) bond is susceptible to cleavage by reducing agents. | Ensure that no reducing agents like DTT or TCEP are present in the buffers during the labeling or ligation steps. |
Quantitative Data Summary
The efficiency of the initial amine labeling step is highly dependent on pH, as it balances amine reactivity with NHS ester stability.
| Reaction Step | Reagents | Optimal pH Range | Key Considerations |
| Amine Labeling | Protein-NH₂ + TCO-NHS Ester | 7.2 - 8.5 | Below pH 7.2: Amine protonation reduces reactivity. Above pH 8.5: Rapid hydrolysis of the NHS ester reduces yield. |
| TCO Ligation | TCO-Protein + Tetrazine | 5.0 - 9.0 | This reaction is robust and generally less sensitive to pH within this range compared to the amine labeling step. |
Experimental Protocols
Protocol 1: Labeling of a Protein with TCO-NHS Ester
This protocol describes a general procedure for labeling a protein containing primary amines with a TCO-NHS ester.
-
Buffer Exchange: Ensure the protein (recommended concentration 1-5 mg/mL) is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Gently mix and incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a quenching buffer like 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: TCO-Tetrazine Ligation
-
Prepare Solutions: Have the purified TCO-labeled protein from Protocol 1 ready in a suitable buffer (e.g., PBS, pH 7.4).
-
Ligation Reaction: Add the tetrazine-containing molecule to the TCO-labeled protein solution. A slight molar excess (e.g., 1.5-fold) of the tetrazine reagent is often recommended.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Analysis/Purification: The resulting conjugate can be analyzed or purified as needed for the downstream application.
Diagrams
Caption: Workflow for two-step this compound conjugation.
Caption: Troubleshooting logic for low amine labeling yield.
References
minimizing aggregation of proteins during TCO-SS-amine labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protein aggregation during TCO-SS-amine labeling experiments.
Troubleshooting Guides
Issue 1: Protein Precipitation or Cloudiness During/After Labeling
Question: My protein solution became cloudy or formed a visible precipitate during or after the this compound labeling reaction. What is the cause and how can I fix it?
Answer: Protein aggregation upon labeling is a common issue that can stem from several factors. The addition of the this compound linker can alter the physicochemical properties of your protein, leading to reduced solubility.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Increased Hydrophobicity | The trans-cyclooctene (TCO) group is inherently hydrophobic. Attaching it to the surface of your protein can increase its overall hydrophobicity, leading to aggregation driven by hydrophobic interactions.[1][2] | - Incorporate a hydrophilic spacer: Use a this compound linker with a polyethylene glycol (PEG) spacer (e.g., TCO-PEG4-SS-amine) to increase the hydrophilicity of the label and reduce aggregation.[3][4] - Add solubility-enhancing excipients: Include additives such as arginine (50-500 mM), glycerol (5-20%), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) in your reaction buffer to suppress hydrophobic interactions. |
| Alteration of Surface Charge | The labeling reaction targets primary amines (e.g., lysine residues), neutralizing their positive charge. This can shift the isoelectric point (pI) of the protein closer to the pH of the buffer, reducing electrostatic repulsion between protein molecules and promoting aggregation. | - Optimize buffer pH: Perform the labeling reaction at a pH that is at least 1-1.5 units away from the theoretical pI of your labeled protein. You may need to empirically test a range of pH values (e.g., 7.5, 8.0, 8.5). - Adjust ionic strength: Increasing the salt concentration (e.g., 150-500 mM NaCl) can sometimes help to screen surface charges and prevent aggregation. |
| High Protein Concentration | High concentrations of protein molecules increase the likelihood of intermolecular interactions and aggregation, especially after modification. | - Reduce protein concentration: If aggregation is severe, try labeling at a lower protein concentration (e.g., 1-2 mg/mL). Note that this may require a longer reaction time or a higher molar excess of the labeling reagent to achieve the desired degree of labeling.[4] |
| Over-labeling | Attaching too many this compound molecules to a single protein can significantly alter its properties and lead to precipitation. | - Optimize molar ratio of this compound to protein: Perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal ratio that yields sufficient labeling without causing aggregation. |
| Organic Solvent from Label Stock | This compound is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution can denature the protein. | - Minimize organic solvent concentration: Keep the final concentration of the organic solvent in the reaction mixture below 5-10%. Prepare a more concentrated stock of the labeling reagent if necessary. |
Issue 2: Low Labeling Efficiency Without Visible Aggregation
Question: I don't see any precipitation, but my labeling efficiency is very low. What could be the problem?
Answer: Low labeling efficiency can be due to several factors related to the reagents and reaction conditions.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Suboptimal pH | The reaction of NHS esters with primary amines is pH-dependent, with optimal reactivity typically between pH 7.5 and 8.5. | - Use an appropriate buffer: Ensure your reaction buffer has good buffering capacity in the pH 7.5-8.5 range (e.g., phosphate or borate buffer). |
| Competing Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for reaction with the this compound NHS ester, reducing labeling efficiency. | - Use an amine-free buffer: Perform a buffer exchange into an amine-free buffer like PBS, HEPES, or borate buffer before labeling. |
| Hydrolyzed Labeling Reagent | The NHS ester on the this compound linker is moisture-sensitive and can hydrolyze, rendering it inactive. | - Proper handling of the labeling reagent: Allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution. |
| Low Protein Concentration | At very low protein concentrations, the competing hydrolysis of the NHS ester can significantly reduce labeling efficiency. | - Increase protein concentration: If possible, perform the labeling at a protein concentration of 2-5 mg/mL. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: A good starting point is a 10:1 to 20:1 molar ratio of this compound to protein. However, this should be optimized for each specific protein to achieve the desired degree of labeling while minimizing aggregation.
Q2: What are the best buffer conditions for this compound labeling?
A2: An amine-free buffer with a pH between 7.5 and 8.5 is recommended. Common choices include 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0 or 100 mM sodium borate, 150 mM NaCl, pH 8.0-8.5.
Q3: How can I remove excess this compound reagent after the labeling reaction?
A3: Excess, unreacted this compound can be removed by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or through the use of spin desalting columns. These methods are also effective at removing any small aggregates that may have formed.
Q4: Does the disulfide bond in this compound affect protein stability?
A4: The disulfide bond itself is generally stable under standard labeling conditions. However, if your experimental workflow involves reducing agents, this bond will be cleaved. While this cleavage is often desired for subsequent applications, the presence of reducing agents during labeling should be avoided unless they are specifically required and compatible with your protein's stability. Cleavage of disulfide bonds can disrupt a protein's native structure, potentially leading to aggregation.
Q5: Can I store my TCO-labeled protein? If so, under what conditions?
A5: Yes, but storage conditions should be carefully optimized. It is recommended to flash-freeze aliquots of the purified, labeled protein in a storage buffer containing a cryoprotectant (e.g., 10-20% glycerol) and store at -80°C. The optimal storage buffer may be different from the labeling buffer and should be determined empirically.
Experimental Protocols
Protocol: this compound Labeling of a Protein with Anti-Aggregation Measures
This protocol provides a general method for labeling a protein with this compound while incorporating steps to minimize aggregation.
1. Materials:
- Purified protein in an amine-free buffer (e.g., PBS, pH 7.5)
- This compound (or TCO-PEGn-SS-amine)
- Anhydrous DMSO or DMF
- Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- (Optional) Solubility-enhancing additives (e.g., L-arginine, glycerol)
- Desalting column (e.g., Sephadex G-25)
2. Procedure:
- Protein Preparation:
- Ensure the protein is in an amine-free buffer at a concentration of 2-5 mg/mL. If necessary, perform a buffer exchange.
- If aggregation is a known issue, consider adding a solubility enhancer like L-arginine to a final concentration of 100 mM to the protein solution.
- Prepare this compound Stock Solution:
- Allow the this compound vial to equilibrate to room temperature before opening.
- Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
- Labeling Reaction:
- Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently mixing.
- Note: The volume of the stock solution should not exceed 10% of the total reaction volume.
- Incubate the reaction for 1 hour at room temperature or for 2 hours at 4°C if the protein is unstable.
- Quench Reaction:
- Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
- Incubate for 15-30 minutes at room temperature.
- Purification:
- Separate the labeled protein from excess reagent and quenching buffer using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 10% glycerol).
- Monitor the purification using a spectrophotometer at 280 nm.
- Characterization and Storage:
- Determine the degree of labeling (DOL) using appropriate analytical methods.
- Store the purified, labeled protein in aliquots at -80°C.
Visualizations
Experimental Workflow for this compound Labeling
Caption: Workflow for this compound Protein Labeling.
Troubleshooting Logic for Protein Aggregation
Caption: Troubleshooting Logic for Protein Aggregation Issues.
References
- 1. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrophilic trans-Cyclooctenylated Noncanonical Amino Acids for Fast Intracellular Protein Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
Validation & Comparative
A Head-to-Head Comparison: LC-MS Characterization of TCO-SS-Amine Labeled Antibodies Versus Alternative Conjugation Chemistries
For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide provides an objective comparison of TCO-SS-amine labeling with other common antibody conjugation methods, supported by experimental data and detailed protocols for liquid chromatography-mass spectrometry (LC-MS) analysis.
The rise of bioorthogonal chemistry has equipped scientists with an expanding toolkit for site-specific antibody modification. Among these, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has gained significant traction due to its exceptionally fast kinetics and high specificity in biological systems.[1][2] The this compound linker, which incorporates a cleavable disulfide bond, offers an additional layer of control, allowing for payload release under reducing conditions characteristic of the intracellular environment. This guide will delve into the LC-MS characterization of antibodies labeled with this compound and compare its performance against established alternatives.
The this compound Advantage: A Novel Approach to Antibody Labeling
This compound is a heterobifunctional linker that enables the conjugation of a payload to an antibody via a two-step process.[1][3] First, the amine-reactive portion of the linker is coupled to the antibody, typically through lysine residues. Subsequently, a tetrazine-modified payload can be "clicked" onto the TCO group with high efficiency.[3] The integrated disulfide bond provides a mechanism for controlled release of the payload.
The primary advantages of this system lie in its biocompatibility and rapid reaction kinetics, which can deliver conjugates within 30 minutes at low concentrations. This chemoselective ligation minimizes side reactions with other functional groups present in complex biological samples.
Alternative Antibody Labeling Chemistries
For decades, antibody labeling has relied on several well-established chemical reactions. Here, we compare this compound to two of the most common alternatives:
-
NHS Ester Chemistry: N-Hydroxysuccinimide (NHS) esters react with primary amines, such as the side chains of lysine residues, to form stable amide bonds. This method is widely used but can result in a heterogeneous mixture of antibody species with varying numbers of attached linkers due to the abundance of lysine residues on the antibody surface.
-
Maleimide Chemistry: Maleimide groups react specifically with free sulfhydryl groups, typically on cysteine residues. To utilize this chemistry, the interchain disulfide bonds of the antibody are often partially or fully reduced to generate free cysteines. While this can offer more site-specific conjugation than lysine targeting, it can also lead to product heterogeneity due to incomplete labeling or disulfide scrambling.
Performance Comparison: A Data-Driven Analysis
The choice of labeling chemistry significantly impacts the characteristics of the final antibody conjugate. The following table summarizes key performance metrics based on available experimental data.
| Feature | This compound (via iEDDA) | NHS Ester Chemistry | Maleimide Chemistry |
| Reaction Kinetics | Extremely fast (k > 800 M⁻¹s⁻¹) | Moderate | Moderate to Fast |
| Specificity | High (Bioorthogonal) | Moderate (Targets primary amines) | High (Targets sulfhydryls) |
| Product Heterogeneity | Can be heterogeneous with lysine targeting, but the click reaction itself is highly specific. | High (Multiple lysine residues) | Moderate to High (Dependent on reduction) |
| Reaction Conditions | Mild, aqueous buffers | pH 7-9, amine-free buffers | pH 6.5-7.5 |
| Cleavability | Yes (Disulfide bond) | No (Stable amide bond) | No (Stable thioether bond) |
| Drug-to-Antibody Ratio (DAR) Control | Moderate to Good | Difficult | Good |
Experimental Workflows and Protocols
Accurate characterization of labeled antibodies is crucial and is routinely performed using LC-MS. This powerful analytical technique allows for the determination of critical quality attributes such as the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.
Logical Flow of Antibody Labeling and Characterization
References
A Comparative Guide to TCO-SS-amine and Maleimide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of drug release, and ultimately, the therapeutic window. This guide provides an objective comparison of two prominent linker technologies: the bioorthogonal TCO-SS-amine linker and the conventional maleimide-based linker, supported by experimental data and detailed protocols.
Executive Summary
Maleimide linkers have been widely used in ADC development, primarily for their reactivity towards cysteine residues. However, they are prone to instability in plasma due to a retro-Michael reaction, which can lead to premature drug release and off-target toxicity. In contrast, this compound linkers utilize bioorthogonal click chemistry, offering high reaction speed, specificity, and improved stability. The inclusion of a disulfide bond in the this compound linker allows for controlled, intracellular cleavage in the reducing environment of the cell.
Mechanism of Action
This compound Linker: This linker employs an inverse electron demand Diels-Alder (iEDDA) reaction, a type of "click chemistry". A trans-cyclooctene (TCO) group on one molecule reacts with a tetrazine (Tz) group on another in a rapid and highly specific manner, forming a stable covalent bond.[1] The "SS" component refers to a disulfide bond within the linker, which is cleavable by reducing agents such as glutathione, abundant inside cells. This ensures that the cytotoxic payload is released primarily after internalization into the target cell.[2]
Maleimide Linker: Maleimide linkers react with free thiol groups, such as those on cysteine residues of an antibody, via a Michael addition reaction to form a thioether bond.[3] While this reaction is efficient, the resulting succinimide ring is susceptible to a retro-Michael reaction in vivo. This reversal of the conjugation reaction can lead to the detachment of the drug-linker from the antibody, which can then react with other thiol-containing molecules in the circulation, like albumin, leading to off-target toxicity.[4][5]
Performance Comparison
The following tables summarize the key performance differences between this compound and maleimide linkers based on available data.
| Feature | This compound Linker | Maleimide Linker |
| Conjugation Chemistry | Inverse Electron Demand Diels-Alder (iEDDA) "Click Chemistry" | Michael Addition |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Reactive towards thiols) |
| Reaction Speed | Very Fast (seconds to minutes) | Fast (minutes to hours) |
| Stability in Plasma | Generally High | Variable, prone to retro-Michael reaction leading to payload loss |
| Cleavage Mechanism | Reductive cleavage of disulfide bond | Non-cleavable (requires antibody degradation) or cleavable (e.g., peptides, hydrazones) |
| Drug-to-Antibody Ratio (DAR) Control | High, enabling precise DAR | Moderate, can lead to heterogeneous mixtures |
Table 1: Qualitative Comparison of this compound and Maleimide Linkers
| Linker Type | System | Incubation Time | % Payload Loss / Deconjugation | Reference |
| Maleimide-based | ADC in human plasma | 7 days | ~50% | |
| Maleimide-based (N-alkyl) | ADC in thiol-containing buffer/serum | 7 days | 35-67% | |
| Self-stabilizing Maleimide | ADC in rat (in vivo) | 7 days | <10% | |
| TCO-based | TCO-modified IgG in phosphate buffer (pH 7.5) at 4°C | 4 weeks | 10.5% loss of reactivity |
Table 2: Quantitative Stability Data for Maleimide and TCO-based Conjugates. Note: Data for TCO-based stability is for the reactivity of the TCO group and not a direct measure of payload deconjugation from a this compound linker in plasma. Direct head-to-head comparative stability data in plasma is limited.
Experimental Protocols
Protocol 1: Maleimide-based ADC Conjugation
This protocol describes the conjugation of a maleimide-containing drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-functionalized drug-linker
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.4
-
Quenching solution (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to partially reduce the interchain disulfide bonds.
-
Remove the reducing agent using a desalting column equilibrated with PBS.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in DMSO to a stock concentration of 10 mM.
-
Add a 5-10 fold molar excess of the drug-linker solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching solution (relative to the drug-linker) to cap any unreacted maleimide groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using a size-exclusion chromatography column to remove excess drug-linker and quenching agent.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the level of aggregation by SEC.
-
Protocol 2: this compound-based ADC Conjugation (Two-Step Approach)
This protocol describes a two-step approach for ADC synthesis using a this compound linker. First, the antibody is modified with a tetrazine, and the payload is functionalized with this compound. Then, the two are conjugated via a click reaction.
Materials:
-
Monoclonal antibody (mAb)
-
Tetrazine-NHS ester
-
This compound
-
Cytotoxic drug with a reactive group (e.g., carboxylic acid for amide coupling)
-
Coupling agents (e.g., EDC, NHS for amide bond formation)
-
Organic solvents (e.g., DMSO, DMF)
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
Step 1: Antibody Modification with Tetrazine
-
Antibody Preparation: Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Tetrazine-NHS Ester Solution: Dissolve the Tetrazine-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Reaction: Add a 10-20 fold molar excess of the Tetrazine-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Remove excess, unreacted Tetrazine-NHS ester using a spin desalting column equilibrated with PBS.
Step 2: Payload Modification with this compound
-
Activation of this compound: The amine group of this compound is reacted with a payload containing a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester).
-
Reaction: Mix the activated payload with this compound in an appropriate solvent (e.g., DMF or DMSO) and stir at room temperature.
-
Purification: Purify the TCO-SS-payload conjugate using reverse-phase HPLC.
Step 3: ADC Synthesis via Click Reaction
-
Reaction Setup: Mix the tetrazine-modified antibody and the purified TCO-SS-payload in PBS at a desired molar ratio (e.g., 1:1.5 antibody:payload).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove any unreacted payload.
-
Characterization: Determine the DAR by HIC or LC-MS and assess aggregation by SEC.
Protocol 3: In Vitro Plasma Stability Assessment
This protocol outlines a general method to assess the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Human or animal plasma
-
PBS, pH 7.4
-
Affinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma/ADC mixture.
-
ADC Capture: Use affinity capture beads to isolate the ADC from the plasma.
-
Analysis: Analyze the captured ADC by LC-MS to determine the average DAR. A decrease in the average DAR over time indicates payload deconjugation.
Visualizations
Caption: Maleimide conjugation pathway and competing in vivo instability and stabilization routes.
References
A Comparative Guide to Cleavable Linkers in Drug Delivery: TCO-SS-amine vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The targeted delivery of therapeutic agents to specific sites within the body is a cornerstone of modern drug development. Cleavable linkers, essential components of antibody-drug conjugates (ADCs) and other drug delivery systems, are designed to be stable in systemic circulation and to release their payload under specific physiological conditions. This guide provides a detailed comparison of the glutathione-sensitive TCO-SS-amine linker with other major classes of cleavable linkers: pH-sensitive and enzyme-sensitive linkers.
Introduction to Cleavable Linkers
Cleavable linkers are critical for the efficacy and safety of targeted therapies.[1] They ensure that the potent cytotoxic payload remains attached to its delivery vehicle (e.g., an antibody) while in circulation, minimizing off-target toxicity.[2][3] Upon reaching the target tissue or entering the target cell, these linkers are cleaved by specific triggers, releasing the drug where it is most effective.[2][3] The choice of linker technology can significantly impact an ADC's therapeutic index, influencing its stability, potency, and overall performance.
This guide focuses on three primary categories of cleavable linkers based on their mechanism of action:
-
Glutathione-Sensitive Linkers (e.g., this compound): These linkers incorporate a disulfide bond that is cleaved in the presence of high concentrations of glutathione (GSH), a reducing agent abundant inside cells.
-
pH-Sensitive Linkers (e.g., Hydrazones): These linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes and lysosomes within cells.
-
Enzyme-Sensitive Linkers (e.g., Val-Cit): These linkers contain a peptide sequence that is recognized and cleaved by specific enzymes, such as cathepsins, which are often overexpressed in tumor cells.
The this compound linker is a bifunctional molecule. It features a disulfide bond (-SS-) for glutathione-mediated cleavage and a trans-cyclooctene (TCO) group. The TCO moiety allows for a highly efficient and specific "click chemistry" conjugation to a tetrazine-modified drug or antibody, a process known as bioorthogonal ligation. This guide will evaluate the performance of the cleavable disulfide component of such linkers against other prevalent cleavable linker technologies.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different cleavable linkers. It is important to note that direct head-to-head comparisons in a single study with identical antibodies and payloads are limited in publicly available literature. Therefore, the data presented is a synthesis from multiple sources and should be interpreted with consideration of the varying experimental conditions.
Table 1: In Vitro Plasma Stability of Different Cleavable Linkers
| Linker Type | Linker Example | Payload Loss in Human Plasma (Time) | Half-life (t½) in Human Plasma | Reference(s) |
| Glutathione-Sensitive | Disulfide (e.g., in this compound) | Stable, minimal release | > 1 week (can be modulated by steric hindrance) | |
| pH-Sensitive | Hydrazone | Variable, ~1.5-2% per day to significant premature release | ~2 days (highly dependent on structure) | |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | Highly stable, minimal release | ~230 days | |
| Enzyme-Sensitive | Phenylalanine-Lysine (Phe-Lys) | Highly stable, minimal release | ~30 days | |
| Enzyme-Sensitive | β-glucuronide | Highly stable | Not specified, but generally high |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers
| Linker Type | Linker Example | Cell Line | IC50 (ng/mL) | Reference(s) |
| Glutathione-Sensitive | Disulfide | HER2+ (BT-474) | Low nanomolar range (specific values vary with payload) | |
| pH-Sensitive | Hydrazone | c-MET expressing | Variable, can be potent but may show off-target effects | |
| Enzyme-Sensitive | Valine-Citrulline (Val-Cit) | HER2+ (SKBR3) | 13 - 50 | |
| Enzyme-Sensitive | Legumain-cleavable (Asn-Asn) | CD79b+ (Granta-519) | ~7x more potent than Val-Cit in high legumain expressing cells | |
| Enzyme-Sensitive | β-galactosidase-cleavable | HER2+ | Lower than Val-Cit linker ADC (specific values in pM) |
Cleavage Mechanisms and Signaling Pathways
The distinct microenvironments of the extracellular space and intracellular compartments provide the triggers for the selective cleavage of these linkers.
Glutathione-Sensitive Cleavage (this compound)
The disulfide bond in this compound linkers is stable in the bloodstream where glutathione concentrations are low (in the micromolar range). However, upon internalization into a cell, the much higher intracellular glutathione concentration (in the millimolar range) facilitates the reduction of the disulfide bond, leading to the release of the payload.
Glutathione-mediated cleavage of a disulfide linker.
pH-Sensitive Cleavage
pH-sensitive linkers, such as those containing a hydrazone bond, are designed to be stable at the neutral pH of the blood (~7.4). Upon internalization into endosomes and lysosomes, where the pH is acidic (pH 4.5-6.5), the linker is hydrolyzed, releasing the drug.
pH-sensitive cleavage of a hydrazone linker.
Enzyme-Sensitive Cleavage
Enzyme-sensitive linkers are typically peptide-based and are cleaved by proteases, such as cathepsin B, that are highly active within the lysosomes of cancer cells. The Valine-Citrulline (Val-Cit) dipeptide is a common motif that is specifically recognized and cleaved by cathepsin B.
Enzyme-mediated cleavage of a Val-Cit linker.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of different linker technologies.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the ADC and its linker in plasma, simulating its journey through the bloodstream.
Workflow for in vitro plasma stability assay.
Protocol:
-
Preparation: Prepare the ADC at a final concentration of 100 µg/mL in human, rat, and mouse plasma.
-
Incubation: Incubate the samples at 37°C.
-
Sampling: Collect aliquots at specified time points (e.g., 0, 2, 6, 24, 48, and 72 hours).
-
Sample Processing: Quench the reaction and process the samples to separate the ADC from plasma proteins. This can be done by methods like affinity capture using Protein A/G beads.
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and quantify the amount of free payload.
-
Data Interpretation: A decrease in the average DAR over time indicates linker cleavage. The percentage of intact ADC remaining at each time point is calculated to determine the linker's stability.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
Workflow for in vitro cytotoxicity assay.
Protocol:
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to attach overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an unconjugated antibody and a non-targeting ADC as controls.
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Intracellular Cleavage Assay
This assay confirms that the linker is cleaved and the payload is released inside the target cells.
Protocol for Glutathione-Sensitive Linkers:
-
Cell Lysate Preparation: Prepare lysates from target cells.
-
Incubation: Incubate the ADC with the cell lysate, which contains a high concentration of glutathione.
-
Analysis: At various time points, analyze the samples by LC-MS to quantify the amount of released payload.
Protocol for Enzyme-Sensitive Linkers:
-
Enzyme Preparation: Use purified cathepsin B or cell lysates containing the enzyme.
-
Incubation: Incubate the ADC with the enzyme solution at an optimal pH (typically acidic for lysosomal enzymes).
-
Analysis: Monitor the release of the payload over time using fluorescence-based assays or LC-MS.
Conclusion
The selection of a cleavable linker is a critical decision in the design of effective and safe targeted drug delivery systems. This compound, a glutathione-sensitive linker, offers the advantage of high intracellular cleavage in the reducing environment of the cell. pH-sensitive and enzyme-sensitive linkers provide alternative mechanisms for payload release that are triggered by the acidic conditions of endosomes/lysosomes or the presence of specific tumor-associated enzymes, respectively.
The comparative data suggests that while enzyme-sensitive linkers like Val-Cit can offer exceptional plasma stability, the stability of disulfide linkers is also generally high and can be modulated. pH-sensitive linkers, while effective, may have a higher risk of premature cleavage in circulation. Ultimately, the optimal linker choice will depend on the specific antibody, payload, and the biological characteristics of the target cancer. A thorough in vitro and in vivo evaluation using standardized protocols is essential for the selection of the most promising linker for a given therapeutic application.
References
TCO-Tetrazine Click Chemistry: A Superior Alternative to Copper-Catalyzed Methods for Bioconjugation
For researchers, scientists, and drug development professionals seeking highly efficient and biocompatible methods for molecular labeling and conjugation, the landscape of click chemistry offers powerful tools. Among these, the TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a superior alternative to the more traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides an objective comparison of these two methods, supported by experimental data, to inform the selection of the optimal bioorthogonal chemistry for your research needs.
The primary advantages of TCO-tetrazine chemistry lie in its exceptionally fast reaction kinetics and its catalyst-free nature, which directly addresses the inherent cytotoxicity associated with copper catalysts in CuAAC.[1][2] These features make TCO-tetrazine ligation the premier choice for in vivo applications, including live-cell imaging and pretargeted drug delivery, where maintaining cellular integrity is paramount.[1][2]
Quantitative Comparison of Key Performance Metrics
The performance of click chemistry reactions can be quantitatively evaluated by their second-order rate constants (k₂), which provide a direct measure of reaction speed. The following table summarizes these values for TCO-tetrazine ligation and CuAAC, highlighting the significant kinetic advantage of the former.
| Feature | TCO-Tetrazine Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[3] | 10¹ - 10⁴ |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Aqueous media, requires copper(I) catalyst and reducing agents |
| Reaction Specificity | Highly specific and bioorthogonal | Highly specific, but potential for off-target effects from copper |
| Byproducts | Nitrogen gas (N₂) only | Potential for reactive oxygen species (ROS) generation |
Core Advantages of TCO-Tetrazine Chemistry
Unparalleled Reaction Speed
TCO-tetrazine ligation exhibits reaction rates that are orders of magnitude faster than CuAAC. This exceptional speed is critical for applications involving low reactant concentrations, as is often the case in biological systems. The rapid kinetics enable efficient labeling and conjugation even at nanomolar to micromolar concentrations, minimizing the required amount of labeling reagent and reducing the potential for off-target effects.
Superior Biocompatibility
The most significant advantage of TCO-tetrazine chemistry is that it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The copper(I) catalyst required for CuAAC can be toxic to cells, limiting its utility in living systems. This makes TCO-tetrazine ligation the ideal choice for in vivo studies, live-cell imaging, and the development of therapeutics where preserving cell viability is crucial.
High Specificity and Bioorthogonality
Both TCO and tetrazine moieties are highly specific for each other and do not react with naturally occurring functional groups found in biological systems, such as amines and thiols. This high degree of bioorthogonality ensures that the ligation occurs only between the intended reaction partners, resulting in clean and specific labeling with minimal background.
Experimental Methodologies
To provide a framework for the comparative data, this section outlines typical experimental protocols for protein-protein conjugation using both TCO-tetrazine ligation and CuAAC.
Protocol 1: TCO-Tetrazine Protein-Protein Conjugation
This protocol describes the labeling of two proteins with TCO and tetrazine, respectively, followed by their conjugation.
Materials:
-
Protein 1 and Protein 2
-
TCO-PEG-NHS ester
-
Tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Protein 1 Activation with TCO-NHS ester:
-
Dissolve 100 µg of Protein 1 in 100 µL of PBS.
-
Add 5 µL of 1M NaHCO₃.
-
Add a 20-fold molar excess of TCO-PEG-NHS ester (prepared in DMSO).
-
Incubate at room temperature for 60 minutes.
-
Remove excess TCO reagent using a spin desalting column.
-
-
Protein 2 Activation with Tetrazine-NHS ester:
-
Dissolve 100 µg of Protein 2 in 100 µL of PBS.
-
Add 5 µL of 1M NaHCO₃.
-
Add a 20-fold molar excess of Tetrazine-PEG-NHS ester (prepared in DMSO).
-
Incubate at room temperature for 60 minutes.
-
Remove excess tetrazine reagent using a spin desalting column.
-
-
Conjugation:
-
Mix the TCO-activated Protein 1 and the tetrazine-activated Protein 2 in a 1:1 molar ratio.
-
Incubate at room temperature for 1 hour.
-
The conjugate is now ready for use or further purification if necessary.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne (CuAAC) Protein-Protein Conjugation
This protocol outlines the conjugation of an alkyne-modified protein with an azide-modified protein.
Materials:
-
Alkyne-modified Protein 1
-
Azide-modified Protein 2
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate
-
Aminoguanidine (optional, to suppress side reactions)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a stock solution of aminoguanidine if needed.
-
-
Prepare Catalyst Premix:
-
A few minutes before initiating the reaction, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified Protein 1 and azide-modified Protein 2 in the desired molar ratio in the reaction buffer.
-
Add the CuSO₄/THPTA premix to the protein solution. The final copper concentration is typically in the range of 0.1-1 mM.
-
If using, add aminoguanidine.
-
-
Initiate Reaction:
-
Add freshly prepared sodium ascorbate to the reaction mixture. The final concentration is typically 5-10 times the copper concentration.
-
Gently mix the solution.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate to remove the copper catalyst, excess reagents, and unreacted proteins, for example, by size-exclusion chromatography.
-
Visualizing the Comparison
The following diagrams illustrate the key differences between the two click chemistry reactions.
Caption: A diagram comparing the reaction mechanisms and key features of TCO-tetrazine ligation and CuAAC.
Caption: A decision-making workflow for selecting between TCO-tetrazine and CuAAC based on experimental requirements.
Conclusion
For researchers engaged in cutting-edge biological research and drug development, the choice of bioconjugation chemistry is a critical decision. While copper-catalyzed click chemistry remains a valuable tool for many in vitro applications, the superior kinetics and biocompatibility of TCO-tetrazine ligation make it the unequivocal choice for in vivo and live-cell studies. Its ability to perform rapid and clean conjugations at low concentrations without the need for a cytotoxic catalyst has solidified its position as an indispensable tool in chemical biology, molecular imaging, and the development of next-generation therapeutics.
References
A Researcher's Guide to Assessing Drug-to-Antibody Ratio (DAR) for Optimized Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for any antibody-drug conjugate (ADC). The DAR, representing the average number of drug molecules conjugated to an antibody, profoundly influences the ADC's efficacy, safety, and pharmacokinetic profile. This guide provides a comprehensive comparison of the principal analytical techniques for DAR assessment, with a special consideration for ADCs synthesized using modern conjugation strategies like those involving TCO-SS-amine linkers.
The landscape of ADC development is rapidly evolving, with a shift towards more homogeneous products achieved through site-specific conjugation technologies. Linkers such as this compound, which utilize bioorthogonal "click chemistry," enable the creation of ADCs with a more defined DAR, moving away from the heterogeneous mixtures often produced by traditional stochastic conjugation to lysine or cysteine residues. This increased homogeneity places greater demand on the accuracy and resolution of analytical methods used for characterization.
This guide will delve into the experimental methodologies of the most common DAR analysis techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will present a side-by-side comparison of their performance, supported by experimental data, and provide detailed protocols for each key method.
Comparative Analysis of Leading DAR Assessment Methodologies
The choice of analytical technique for DAR determination is contingent on several factors, including the specific characteristics of the ADC, the nature of the linker-drug, the desired level of information (average DAR vs. distribution), and the stage of development. The following table summarizes the key performance characteristics of the most prevalent methods.
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR | Average DAR, DAR distribution, presence of unconjugated antibody | Average DAR, DAR distribution (primarily for reduced ADC) | Average DAR, DAR distribution, precise mass confirmation of each species |
| Principle | Differential absorbance of antibody and drug | Separation based on hydrophobicity | Separation based on hydrophobicity under denaturing conditions | Separation based on mass-to-charge ratio |
| Sample Requirement | Higher (µg-mg) | Lower (µg) | Lower (µg) | Lowest (ng-µg) |
| Throughput | High | Medium | Medium | Medium-Low |
| Resolution | None (bulk measurement) | Good (separates different DAR species) | High (for reduced light and heavy chains) | Very High (resolves species with single drug differences) |
| Compatibility with Linkers | Broadly applicable | Sensitive to hydrophobic/hydrophilic linkers | Can be challenging for some intact ADCs (e.g., cysteine-linked) | Broadly applicable, provides structural information on linker-drug |
| Key Advantages | Simple, rapid, and inexpensive | Provides distributional information, non-denaturing conditions | High resolution for reduced species, compatible with MS | High accuracy and specificity, provides mass confirmation |
| Key Limitations | Only provides average DAR, susceptible to interference from free drug | Lower resolution for highly hydrophobic ADCs, salt-related MS incompatibility | Denaturing conditions may not be suitable for all ADCs | Higher cost and complexity, potential for ionization suppression |
The Role of this compound Linkers in DAR Assessment
This compound is a cleavable linker that facilitates the conjugation of a drug to an antibody via a disulfide bond, utilizing the highly efficient and specific inverse electron demand Diels-Alder reaction (iEDDA) between a Trans-Cyclooctene (TCO) and a tetrazine. While the linker itself is part of the ADC's structure and not the analytical method, its properties can influence the assessment of DAR.
-
Homogeneity: The use of click chemistry can lead to more homogeneous ADCs with a well-defined DAR (e.g., DAR 2 or 4), which simplifies analysis and interpretation of results from methods like HIC and LC-MS.
-
Cleavable Disulfide Bond: The disulfide bond in the this compound linker is designed to be cleaved intracellularly. During in vitro analysis, care must be taken to avoid unintended reduction of this bond, which could lead to inaccurate DAR measurements. This is a particularly important consideration during sample preparation and in methods that use reducing agents, such as RPLC of reduced ADCs.
-
Hydrophobicity: The TCO moiety and the drug itself contribute to the overall hydrophobicity of the ADC. This property is the basis for separation in HIC and RPLC. The predictable nature of ADCs synthesized with TCO linkers can aid in the development and optimization of these chromatographic methods.
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Caption: Workflow for DAR distribution analysis using HIC.
stability comparison of TCO-SS-amine and DBCO-azide conjugates
A Comparative Guide to the Stability of TCO-SS-amine and DBCO-azide Conjugates
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the stability of the resulting conjugate is a paramount concern. This guide provides an objective comparison of the stability of two widely used bioorthogonal conjugation systems: this compound and DBCO-azide. The information presented herein is supported by experimental data to aid in the selection of the most appropriate chemistry for your specific application.
Introduction to the Chemistries
DBCO-azide conjugation proceeds via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction forms a highly stable triazole linkage. The dibenzocyclooctyne (DBCO) group reacts specifically with an azide group, offering high bioorthogonality.[1][2]
This compound conjugation involves the reaction of a trans-cyclooctene (TCO) with a tetrazine, which is one of the fastest bioorthogonal reactions known.[3][4] The "-SS-" in this compound signifies the presence of a disulfide bond, which is designed to be cleavable under reducing conditions. This feature allows for the controlled release of conjugated molecules.[5]
Quantitative Stability Comparison
The stability of these conjugates is influenced by various factors including temperature, pH, and the presence of other chemical entities. The following table summarizes available quantitative data on the stability of each conjugate type under different conditions.
| Condition | DBCO-azide Conjugate Stability | This compound Conjugate Stability | Key Considerations |
| General Storage | DBCO-modified IgG loses 3-5% reactivity in 4 weeks at 4°C or -20°C. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time due to oxidation and hydration. The resulting triazole bond is very stable. | The disulfide bond is the primary point of instability and is intentionally cleavable. Stability of the TCO group is variable; some derivatives are unstable long-term and require storage in solution at low temperatures. Dioxolane-fused TCO (dcTCO) shows high stability with 99% intact TCO after 4 days in PBS at 37°C. | The stability of the this compound conjugate is largely dictated by the stability of the TCO moiety and the susceptibility of the disulfide bond to cleavage. |
| In Cellular Environments | DBCO groups showed moderate stability in immune phagocytes, with 36% degradation after 24 hours. | The disulfide bond is readily cleaved in the reducing environment of the cytoplasm by agents like glutathione. The TCO group can isomerize to its non-reactive cis-isomer in the presence of thiols. | The intracellular environment presents challenges for both chemistries, but the disulfide linkage in this compound is designed for intracellular cleavage. |
| In Serum | Data not widely available in initial search, but the triazole linkage is expected to be highly stable. | TCO can isomerize to the unreactive cis-isomer in the presence of copper-containing serum proteins, with almost complete conversion in 50% fresh mouse serum at 37°C within 7 hours. | The stability of the TCO moiety is a significant concern for in vivo applications in serum. |
| Presence of Reducing Agents (e.g., DTT, TCEP, Glutathione) | The DBCO-azide linkage is stable in the presence of reducing agents. | The disulfide bond is intentionally designed to be cleaved by reducing agents. | This is a key differentiating feature; this compound allows for triggered release, while DBCO-azide provides a stable linkage. |
| pH | Stable across a wide physiological pH range. | The TCO-tetrazine reaction is efficient across a broad pH range (typically pH 5 to 9). The stability of the disulfide bond can be influenced by pH, though it is primarily cleaved by reducing agents. | Both chemistries are generally compatible with physiological pH. |
Experimental Protocols
Protocol 1: General Assessment of Conjugate Stability
This protocol provides a framework for comparing the stability of this compound and DBCO-azide conjugates under specific conditions.
1. Conjugate Formation:
- DBCO-azide: React a DBCO-functionalized molecule (e.g., protein with DBCO-NHS ester) with an azide-containing molecule in a suitable buffer (e.g., PBS, pH 7.4). Incubate for 2-12 hours at room temperature or overnight at 4°C.
- This compound: This linker itself contains an amine for conjugation to a molecule (e.g., via NHS chemistry if the target has a carboxyl group, or by other means). The TCO moiety is then ready to react with a tetrazine-labeled molecule. The reaction is typically very fast, often complete within minutes to hours at room temperature.
2. Stability Assay:
- Incubate the purified conjugates under various stress conditions (e.g., different temperatures, pH values, in serum, or in the presence of reducing agents like DTT or glutathione).
- Take aliquots at different time points (e.g., 0, 1, 4, 8, 24, 48 hours).
- Quench any reaction if necessary.
3. Analysis:
- Analyze the integrity of the conjugate at each time point using techniques such as:
- SDS-PAGE: To visualize the intact conjugate versus cleaved or degraded products.
- HPLC (Reverse Phase or Size Exclusion): To quantify the amount of intact conjugate remaining.
- Mass Spectrometry (LC-MS): To identify and quantify degradation products.
- Calculate the percentage of intact conjugate remaining over time to determine stability.
Protocol 2: Cleavage of this compound Conjugate
This protocol is specific to demonstrating the intended cleavage of the disulfide bond in this compound conjugates.
1. Conjugate Preparation:
- Prepare the this compound conjugate as described in Protocol 1.
2. Cleavage Reaction:
- Incubate the conjugate in a buffer containing a reducing agent. Common choices include:
- Dithiothreitol (DTT) at 1-10 mM.
- Tris(2-carboxyethyl)phosphine (TCEP) at 1-10 mM.
- Glutathione (GSH) at physiological concentrations (1-10 mM) to mimic intracellular conditions.
- Incubate for a set period (e.g., 1-2 hours) at 37°C.
3. Analysis:
- Analyze the reaction mixture using SDS-PAGE, HPLC, or LC-MS to confirm the cleavage of the disulfide bond and the release of the conjugated molecule.
Visualizations
References
Evaluating the Bioorthogonality of the TCO-SS-Amine Reaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine has emerged as a premier bioorthogonal ligation strategy, prized for its exceptionally fast kinetics and excellent biocompatibility. The TCO-SS-amine linker, which incorporates a cleavable disulfide bond, further extends the utility of this chemistry, allowing for the release of conjugated payloads under reducing conditions. This guide provides an objective comparison of the this compound reaction's performance against other bioorthogonal alternatives, supported by experimental data and detailed protocols to aid researchers in selecting and applying this powerful tool.
Performance Comparison of Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is determined by several key parameters, including its rate of reaction, stability in physiological environments, and its impact on cell viability. The TCO-tetrazine ligation consistently demonstrates superior performance across these metrics when compared to other common click chemistry reactions.
| Feature | TCO-Tetrazine Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~800 - 30,000+[1] | 10 - 1,000 | ~0.1 - 1.0 |
| Biocompatibility | Excellent (catalyst-free)[2] | Limited in vivo due to copper cytotoxicity | Excellent (catalyst-free) |
| Reaction Conditions | Aqueous media, physiological pH, room temperature | Requires copper(I) catalyst, often with stabilizing ligands | Aqueous media, physiological pH, room temperature |
| Cleavable Variants | Readily available (e.g., this compound) | Available, but can be more complex to synthesize | Available |
Experimental Protocols
Reproducible and reliable data are essential for the evaluation of bioorthogonal reactions. The following protocols provide detailed methodologies for assessing the key performance indicators of the this compound reaction.
Protocol 1: General Labeling of a Protein with this compound
This protocol describes the modification of a protein with a this compound linker via an NHS ester coupling to primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
TCO-SS-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Spin desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.
-
TCO-SS-NHS Ester Preparation: Immediately before use, dissolve the TCO-SS-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-SS-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-SS-NHS ester using a spin desalting column.
Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe
This protocol details the reaction of a TCO-labeled protein with a tetrazine-functionalized probe.
Materials:
-
TCO-labeled protein
-
Tetrazine-labeled probe (e.g., tetrazine-fluorophore)
-
PBS, pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled protein in PBS. Dissolve the tetrazine-labeled probe in a compatible solvent (e.g., DMSO) and then dilute into PBS.
-
Ligation Reaction: Mix the TCO-labeled protein and the tetrazine-labeled probe in a 1:1.5 molar ratio (protein:probe).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the probe.
Protocol 3: Evaluating Bioorthogonality and Cytotoxicity in Cell Culture
This proposed protocol provides a workflow to assess the impact of the this compound ligation on cell viability.
Materials:
-
Adherent cells (e.g., HeLa)
-
Cell culture medium
-
TCO-functionalized molecule for cell surface labeling (e.g., TCO-PEG-NHS ester for labeling surface proteins)
-
Tetrazine-fluorophore
-
Cell viability assay reagent (e.g., CellTox™ Green Cytotoxicity Assay)
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Labeling with TCO: Incubate the cells with a solution of the TCO-functionalized molecule in cell culture medium for 1 hour at 37°C. Include a no-TCO control.
-
Washing: Gently wash the cells three times with PBS to remove any unreacted TCO.
-
Bioorthogonal Reaction: Add a solution of the tetrazine-fluorophore in cell culture medium to the wells and incubate for 30 minutes at 37°C. Include a no-tetrazine control.
-
Washing: Wash the cells three times with PBS.
-
Cytotoxicity Assay: Add the CellTox™ Green reagent to the wells according to the manufacturer's instructions. Incubate for 15 minutes at room temperature.
-
Analysis: Measure the fluorescence intensity using a plate reader or visualize the cells using a fluorescence microscope to assess cell death. Compare the viability of cells that have undergone the full ligation reaction to the control groups.
Protocol 4: Stability and Cleavage of the this compound Linker
This protocol outlines a method to assess the stability of the disulfide bond and its cleavage by a reducing agent.
Materials:
-
This compound labeled protein
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
SDS-PAGE apparatus and reagents
-
Fluorescent tetrazine probe
Procedure:
-
Stability Assessment:
-
Incubate the this compound labeled protein in PBS at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
At each time point, react the aliquot with a fluorescent tetrazine probe for 30 minutes.
-
Analyze the samples by SDS-PAGE and fluorescent gel scanning. A decrease in fluorescence intensity over time would indicate instability of the TCO moiety or the linker.
-
-
Cleavage Assay:
-
React the this compound labeled protein with a fluorescent tetrazine probe to form the conjugate.
-
Divide the conjugate into two tubes. To one tube, add DTT or TCEP to a final concentration of 10-20 mM. Leave the other tube as a no-cleavage control.
-
Incubate both tubes for 1-2 hours at room temperature.
-
Analyze the samples by SDS-PAGE and fluorescent gel scanning. The cleaved protein will run at a different molecular weight (if the cleaved portion is large enough) or the fluorescence will be associated with the cleaved fragment.
-
Visualizing the Workflow and Reaction
To better illustrate the processes involved in evaluating the this compound reaction, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for labeling, ligation, and cleavage.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of TCO-SS-amine
Chemical and Physical Properties
Understanding the properties of TCO-SS-amine is the first step toward safe handling and disposal. Key data points are summarized below for easy reference.
| Property | Value | Source |
| Chemical Formula | C13H24N2O2S2 | [1][2] |
| Molecular Weight | 304.48 g/mol | [1][2] |
| Physical Form | Colorless oil | [1] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage | -20°C, protect from light |
Standard Operating Procedure for this compound Disposal
This section provides a step-by-step protocol for the safe disposal of this compound. This procedure is based on established guidelines for the disposal of hazardous chemical waste and should be performed in accordance with your institution's Environmental Health and Safety (EHS) policies.
I. Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste. The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
-
Solid vs. Liquid Waste:
-
Unused/Expired Reagent: Dispose of the original reagent in its container directly into the designated hazardous waste stream.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that are contaminated with this compound should be collected in a separate, clearly labeled solid waste container.
-
Solutions: Solutions containing this compound should be collected in a labeled liquid waste container.
-
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous solid waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and dispose of all cleaning materials as hazardous waste.
IV. Final Disposal
The ultimate disposal of this compound waste must be handled by professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Documentation: Ensure all required waste disposal forms are completed accurately and accompany the waste container.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Personal protective equipment for handling TCO-SS-amine
Essential Safety and Handling Guide for TCO-SS-amine
For researchers, scientists, and drug development professionals utilizing this compound, this guide provides immediate and essential safety, operational, and disposal information. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your experiments.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source(s) |
| Chemical Formula | C13H24N2O2S2 | [1][2] |
| Molecular Weight | ~304.5 g/mol | [1] |
| Physical Form | Colorless oil or powder | [2][3] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage Conditions | -20°C, protect from light |
Personal Protective Equipment (PPE)
Due to the presence of an amine group and a disulfide bond, appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Eye Protection | Safety glasses or goggles | Must be worn to protect against splashes. |
| Skin and Body Protection | Laboratory coat | A standard lab coat is required. |
| Respiratory Protection | Fume hood or respirator | Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound at -20°C in a tightly sealed container, protected from light, to prevent degradation. The TCO group is known to be unstable and can isomerize to the unreactive cis-cyclooctene (CCO) form, especially over time.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, such as a chemical fume hood.
-
Aliquoting: If you need to use smaller quantities, allow the container to warm to room temperature before opening to prevent condensation of moisture, which could affect the compound's stability. Aliquot the desired amount and promptly reseal the main container and return it to -20°C storage.
-
Dissolving: Dissolve this compound in an appropriate solvent such as DMSO, DMF, DCM, THF, or acetonitrile.
-
Reaction Setup: When setting up reactions, be aware that the disulfide bond in this compound is susceptible to cleavage by reducing agents.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Waste Collection:
-
Collect all solutions and materials contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container.
Waste Treatment:
-
Amine-containing waste can often be neutralized or treated to reduce its hazard before disposal. However, specific procedures depend on the other components in the waste stream.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of amine and disulfide-containing chemical waste.
Final Disposal:
-
Dispose of the hazardous waste container through your institution's approved chemical waste disposal program, following all local, state, and federal regulations.
Emergency Procedures
Spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain: For small spills, contain the material with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety considerations when working with this compound.
Caption: A workflow diagram for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
